Montixanthone
Description
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,6,7-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-2-6(15)3-12-13(11)14(18)7-4-8(16)9(17)5-10(7)20-12/h2-5,15-17H,1H3 |
InChI Key |
NHQMTEDPFLHWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Montixanthone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montixanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound. It includes a detailed summary of its chemical characteristics, an exploration of its biosynthetic origins, and a review of its pharmacological activities, including diuretic, saluretic, and hepatoprotective effects. This document also presents available quantitative data and discusses the current understanding of the signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically known as 1,3,5,6-tetrahydroxyxanthen-9-one . Its structure consists of a tricyclic xanthen-9-one core substituted with four hydroxyl groups at positions 1, 3, 5, and 6.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3,5,6-tetrahydroxyxanthen-9-one | [1] |
| Molecular Formula | C₁₃H₈O₆ | [1] |
| Molecular Weight | 260.20 g/mol | [1] |
| CAS Number | 5084-31-1 | [1] |
Initial reports in some databases incorrectly listed the molecular formula as C₁₄H₁₀O₆. However, based on the confirmed IUPAC name and structural analysis, the correct molecular formula is C₁₃H₈O₆.
Experimental Protocols
Biosynthesis of this compound
This compound is a secondary metabolite found in various plant species. Its biosynthesis in plants is proposed to occur through the hydroxylation of 1,3,5-trihydroxyxanthone. This reaction is a key step in the diversification of xanthone structures in plants like Hypericum androsaemum and Centaurium erythraea.[2]
dot
Caption: Proposed biosynthetic pathway of this compound.
Chemical Synthesis of Hydroxyxanthones (General Protocol)
A potential synthetic route to this compound could involve the condensation of 2,4,5-trihydroxybenzoic acid with phloroglucinol. The following is a generalized protocol based on the synthesis of similar hydroxyxanthones:
-
Reaction Setup: A mixture of the salicylic acid derivative and the polyhydric phenol is prepared in a reaction vessel.
-
Condensation: A dehydrating/condensing agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is added to the mixture.
-
Heating: The reaction mixture is heated, typically at temperatures ranging from 70 to 100°C, for a period of several hours to drive the condensation and cyclization.
-
Workup: After cooling, the reaction mixture is poured into ice water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed, and then purified, usually by column chromatography or recrystallization, to yield the pure hydroxyxanthone.
Biological Activity and Quantitative Data
This compound has been reported to exhibit several biological activities, including diuretic, saluretic, and hepatoprotective effects.
Table 2: Summary of Biological Activities and Quantitative Data for this compound
| Biological Activity | Model System | Key Findings | Quantitative Data | Source |
| Diuresis and Saluresis | Normotensive and hypertensive rats | Induces increased urine output and excretion of sodium and potassium. | - | [3][4] |
| Hepatoprotective Activity | Tacrine-induced cytotoxicity in HepG2 cells | Shows moderate protection against liver cell damage. | EC₅₀ = 160.2 ± 0.6 µM |
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways underlying the biological activities of this compound are still under investigation. However, based on studies of similar xanthones and the observed physiological effects, some potential pathways can be proposed.
Diuretic and Saluretic Effects
The diuretic action of this compound involves increasing urine and salt excretion.[3][4] Diuretics typically act by inhibiting the reabsorption of sodium in the renal tubules, which in turn leads to increased water excretion.[5] The specific transporters or channels in the nephron that are targeted by this compound have not yet been identified.
dot
References
- 1. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Diuretics [cvpharmacology.com]
Montixanthone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montixanthone is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic ring structure. Xanthones and their derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and the detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been identified and isolated from plant species belonging to the family Moraceae. The primary documented natural source of this compound is:
-
Cudrania fruticosa (Wight) Kurz : Also known by its synonyms Maclura fruticosa (Roxburgh) Corner and Cudrania tricuspidata , this plant is a rich reservoir of various xanthones, including this compound.[1] Different parts of the plant, particularly the roots and root bark, have been utilized for the isolation of these compounds.[2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₆ | [5] |
| Molecular Weight | 274.23 g/mol | [5] |
| CAS Number | 876305-36-1 | [1][5] |
Experimental Protocols for Isolation of this compound
The isolation of this compound from its natural source, Cudrania fruticosa, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methodologies for xanthone isolation from this plant.[2][3][4]
Plant Material and Extraction
-
Plant Material Preparation : The roots of Cudrania fruticosa are collected, washed, air-dried, and pulverized into a coarse powder.
-
Solvent Extraction :
-
The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for this purpose.
-
The extraction can be performed at room temperature by maceration or under reflux to enhance efficiency.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as:
-
n-hexane
-
Dichloromethane (or chloroform)
-
Ethyl acetate
-
n-butanol
-
-
Each fraction is concentrated under reduced pressure to yield the respective sub-extracts. Xanthones, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.
Chromatographic Purification
A series of chromatographic techniques are employed for the purification of this compound from the enriched fractions.
-
Silica Gel Column Chromatography :
-
The active fraction (e.g., the ethyl acetate extract) is subjected to column chromatography on a silica gel stationary phase.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Polyamide Column Chromatography :
-
Fractions containing this compound from the silica gel column are further purified using polyamide column chromatography.[2]
-
A stepwise gradient of ethanol-water is often used as the mobile phase.
-
-
Sephadex LH-20 Column Chromatography :
-
To remove smaller molecules and pigments, size-exclusion chromatography on Sephadex LH-20 is employed.[2]
-
Methanol is a common eluent for this step.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) :
-
The final purification of this compound is achieved using semi-preparative HPLC.[2]
-
A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the pure compound.
-
Data Presentation
Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and hydroxyl groups. The chemical shifts and coupling constants provide information on the substitution pattern of the xanthone core. |
| ¹³C-NMR | Resonances for carbonyl carbon (typically δ > 180 ppm), aromatic carbons, and carbons of the substituent groups. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features. |
| UV-Vis Spectroscopy | Shows characteristic absorption bands for the xanthone chromophore. |
| Infrared (IR) Spectroscopy | Reveals the presence of functional groups such as hydroxyls (-OH), carbonyl (C=O), and aromatic rings (C=C). |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Cudrania fruticosa.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide has detailed the natural sources and a comprehensive isolation protocol for this compound. The methodologies described, from extraction to multi-step chromatographic purification, provide a solid foundation for researchers aiming to isolate this and other related xanthones for further investigation. The continued exploration of natural products like this compound holds significant promise for the discovery of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of two new xanthones from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
An In-depth Technical Guide on the Biosynthesis of Montixanthone and Other Xanthones in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for drug development. One such xanthone is Montixanthone, a natural product isolated from the roots of Cudrania fruticosa.[1][2] While the specific biosynthetic pathway of this compound has not yet been elucidated, this guide provides a comprehensive overview of the general and well-characterized biosynthesis of xanthones in plants. Understanding this pathway is crucial for the potential biotechnological production of this compound and other valuable xanthones.
The biosynthesis of the xanthone core originates from two primary metabolic pathways: the shikimate pathway, which provides the B-ring, and the acetate-malonate pathway, which contributes the A-ring. These pathways converge to form a key intermediate, a benzophenone derivative, which then undergoes intramolecular oxidative cyclization to yield the characteristic tricyclic xanthone structure. Subsequent modifications, such as hydroxylation, methylation, prenylation, and glycosylation, lead to the vast diversity of naturally occurring xanthones.
This technical guide will delve into the precursor molecules, the key enzymatic steps, and the regulation of the xanthone biosynthetic pathway. It will also provide quantitative data on metabolite concentrations and enzyme kinetics where available, as well as detailed experimental protocols for the characterization of key enzymes and the analysis of xanthones.
Precursor Molecules and the Benzophenone Scaffold Formation
The biosynthesis of the xanthone core begins with the convergence of precursors from the shikimate and acetate-malonate pathways.
From the Shikimate Pathway:
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants. In the context of xanthone biosynthesis, this pathway provides a C6-C1 unit, typically in the form of benzoyl-CoA or its hydroxylated derivatives. There are two main branches leading to the benzophenone intermediate:
-
L-Phenylalanine-dependent pathway: In many plant families, including the Hypericaceae, L-phenylalanine, an end product of the shikimate pathway, is the initial precursor. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert L-phenylalanine to p-coumaroyl-CoA. This is then chain-shortened to yield benzoyl-CoA.
-
L-Phenylalanine-independent pathway: In some plant families, such as the Gentianaceae, a more direct route from an intermediate of the shikimate pathway, likely 3-dehydroshikimate, leads to the formation of 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA.
From the Acetate-Malonate Pathway:
The A-ring of the xanthone scaffold is derived from the acetate-malonate pathway. Three molecules of malonyl-CoA, which are formed from acetyl-CoA by acetyl-CoA carboxylase, serve as the building blocks for this aromatic ring.
Formation of the Benzophenone Intermediate:
The key step in the formation of the benzophenone scaffold is the condensation of one molecule of a benzoyl-CoA derivative with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase. The product of this reaction is a 2,4,6-trihydroxybenzophenone.
Oxidative Cyclization to the Xanthone Core
The 2,4,6-trihydroxybenzophenone intermediate undergoes further hydroxylation to form a 2,3',4,6-tetrahydroxybenzophenone. This crucial hydroxylation is catalyzed by a cytochrome P450 monooxygenase , specifically a benzophenone 3'-hydroxylase (B3'H).
The resulting tetrahydroxybenzophenone is the direct precursor to the xanthone core. The formation of the tricyclic xanthone ring system is achieved through a regioselective intramolecular oxidative C-O phenol coupling reaction. This critical cyclization is catalyzed by specific cytochrome P450 enzymes belonging to the CYP81AA subfamily . The regioselectivity of these enzymes determines the hydroxylation pattern of the resulting xanthone core. For instance:
-
CYP81AA1 catalyzes the formation of 1,3,7-trihydroxyxanthone .
-
CYP81AA2 leads to the formation of 1,3,5-trihydroxyxanthone .
These two core structures then serve as the scaffolds for a vast array of downstream modifications.
Downstream Modifications
The core xanthone structures undergo a variety of enzymatic modifications, leading to the extensive diversity of naturally occurring xanthones. These modifications include:
-
Hydroxylation: Additional hydroxyl groups can be introduced by other cytochrome P450 monooxygenases.
-
O-Methylation: The hydroxyl groups can be methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .
-
Prenylation: The addition of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is catalyzed by prenyltransferases (PTs) . This is a common modification in xanthones from the Clusiaceae family, including many found in Garcinia species.
-
Glycosylation: The attachment of sugar moieties to the xanthone scaffold is carried out by glycosyltransferases (GTs) , which typically use UDP-sugars as donors.
Quantitative Data on Xanthone Biosynthesis
The following table summarizes some of the available quantitative data related to xanthone biosynthesis in different plant systems. This data is essential for understanding the efficiency of the pathway and for metabolic engineering efforts.
| Plant Species/System | Compound(s) | Concentration / Yield | Reference |
| Garcinia mangostana peel | α-Mangostin | 51,062.21 µg/g | [3] |
| γ-Mangostin | 11,100.72 µg/g | [3] | |
| Gartanin | 2,398.96 µg/g | [3] | |
| β-Mangostin | 1,508.01 µg/g | [3] | |
| 8-Desoxygartanin | 1,490.61 µg/g | [3] | |
| Garcinone C | 513.06 µg/g | [3] | |
| Garcinone D | 469.82 µg/g | [3] | |
| Hypericum perforatum cell cultures | Total Xanthones | 12-fold increase upon elicitation | |
| Gentiana dinarica hairy root cultures | Norswertianin | Up to ~1.5 mg/g DW | |
| Gentisin | Up to ~0.5 mg/g DW |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of xanthone biosynthesis.
Protocol 1: Heterologous Expression and Purification of Benzophenone Synthase (BPS)
This protocol describes the expression of a plant BPS in E. coli and its subsequent purification, a necessary step for in vitro characterization.
1. Cloning of the BPS cDNA:
- Isolate total RNA from the plant tissue of interest (e.g., young leaves or roots).
- Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
- Amplify the full-length BPS coding sequence using gene-specific primers designed based on known BPS sequences. Incorporate restriction sites for cloning into an expression vector (e.g., NdeI and BamHI).
- Ligate the PCR product into a suitable E. coli expression vector, such as pET-15b, which adds an N-terminal His-tag for purification.
- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequencing.
2. Heterologous Expression in E. coli:
- Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) with a single colony and grow overnight at 37°C with shaking.
- Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to grow the culture for 16-20 hours at a lower temperature (e.g., 18-20°C) to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Purification of His-tagged BPS:
- Resuspend the cell pellet in 20 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to lyse the cells completely.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged BPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE to assess purity.
- Pool the fractions containing pure BPS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
- Determine the protein concentration using a Bradford assay. Store the purified enzyme at -80°C.
Protocol 2: Benzophenone Synthase (BPS) Activity Assay
This assay measures the activity of purified BPS by quantifying the formation of the benzophenone product.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.0)
- 1 mM DTT
- 50 µM Benzoyl-CoA (or other starter CoA-ester)
- 150 µM Malonyl-CoA
- Purified BPS enzyme (1-5 µg)
- The total reaction volume is typically 100 µL.
2. Incubation:
- Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
- Incubate at 30°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding 10 µL of 20% HCl.
- Extract the benzophenone product by adding 200 µL of ethyl acetate and vortexing vigorously.
- Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
- Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
4. Product Analysis by HPLC:
- Resuspend the dried product in a suitable solvent (e.g., 50 µL of methanol).
- Analyze the sample by reverse-phase HPLC.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detector at a wavelength where the benzophenone product has maximum absorbance (e.g., 280-320 nm).
- Quantify the product by comparing the peak area to a standard curve of the authentic benzophenone compound.
Protocol 3: In Vitro Cytochrome P450 (CYP81AA) Activity Assay
This protocol is for assaying the activity of xanthone-forming cytochrome P450s using microsomes prepared from heterologous expression systems (e.g., yeast or insect cells).
1. Preparation of Microsomes:
- Express the CYP81AA enzyme in a suitable host system (e.g., Saccharomyces cerevisiae or insect cells). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
- Harvest the cells and resuspend them in an extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 20% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
- Lyse the cells (e.g., using glass beads for yeast or sonication for insect cells).
- Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Reaction Mixture:
- Prepare a reaction mixture in a total volume of 100 µL containing:
- 50 mM potassium phosphate buffer (pH 7.5)
- 50-100 µg of microsomal protein
- 100 µM 2,3',4,6-tetrahydroxybenzophenone (substrate)
- 1 mM NADPH (cofactor)
3. Incubation:
- Pre-incubate the microsomes and substrate at the reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding NADPH.
- Incubate for 30-60 minutes with gentle shaking.
4. Product Extraction and Analysis:
- Terminate the reaction and extract the xanthone products as described for the BPS assay (Protocol 2, step 3).
- Analyze the products by HPLC or LC-MS as described in Protocol 2, step 4. The separation method may need to be optimized for the specific xanthone products. Mass spectrometry is often used for unambiguous product identification.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the core xanthone biosynthesis pathway and a typical experimental workflow for enzyme characterization.
Caption: Generalized biosynthesis pathway of xanthones in plants.
References
Montixanthone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Natural Xanthone
Introduction
Montixanthone, a naturally occurring xanthone, has garnered interest within the scientific community for its potential therapeutic applications. Found in plant species such as Cudrania fruticosa and Garcinia mangostana, this polyphenol belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential modulation of key signaling pathways relevant to drug discovery and development.
Physical and Chemical Properties
This compound is a yellow powder at room temperature.[5][6] While a definitive melting point has not been reported in the available literature, its molecular formula and weight have been established. The compound is soluble in a range of organic solvents, indicating its potential for formulation in various delivery systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,3,7-Trihydroxy-2-methoxyxanthone | N/A |
| CAS Number | 876305-36-1 | [7] |
| Molecular Formula | C₁₄H₁₀O₆ | [7] |
| Molecular Weight | 274.23 g/mol | [7] |
| Physical Description | Powder | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |
| Melting Point | Not reported in available literature | N/A |
Spectral Data
Detailed spectral analyses are crucial for the unequivocal identification and characterization of natural products. While complete spectral data for this compound is not fully available in the public domain, the following provides an overview of expected and reported spectral characteristics for xanthones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum: The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of a molecule. A reported ¹³C NMR spectrum for 1,3,7-trihydroxy-2-methoxyxanthone provides key chemical shift values.
Table 2: ¹³C NMR Spectral Data of this compound (as 1,3,7-Trihydroxy-2-methoxyxanthone)
| Position | Chemical Shift (δ) in ppm |
| 1 | 161.8 |
| 2 | 108.7 |
| 3 | 165.2 |
| 4 | 93.6 |
| 4a | 156.8 |
| 5 | 115.5 |
| 6 | 121.0 |
| 7 | 145.4 |
| 8 | 108.1 |
| 8a | 145.4 |
| 9 (C=O) | 181.7 |
| 9a | 102.7 |
| 10a | 156.8 |
| OCH₃ | 60.5 |
Solvent: C₅D₅N. Data from Pinheiro et al., Phytochemistry, 1998.
¹H NMR Spectrum: A proton NMR spectrum would provide detailed information about the hydrogen atoms in the this compound structure, including their chemical environment and coupling interactions. While specific experimental data for this compound is not available, a typical ¹H NMR spectrum of a xanthone derivative would show signals in the aromatic region (δ 6.0-8.5 ppm) and for the methoxy group (around δ 3.9 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include broad O-H stretching vibrations for the hydroxyl groups (around 3200-3600 cm⁻¹), C=O stretching for the ketone group (around 1650 cm⁻¹), and C-O stretching for the ether and methoxy groups (in the 1000-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 275.0504. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of this compound, adapted from standard laboratory procedures for natural products.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound powder sample is completely dry.
-
Place a small amount of the powder on a clean, dry watch glass.
-
Gently press the open end of a capillary tube into the powder until a small amount (2-3 mm in height) enters the tube.
-
Invert the capillary tube and tap it gently on a hard surface to pack the powder at the sealed end.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough measurement may be necessary if the melting point is unknown).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first signs of melting are observed (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of the chosen deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
-
Adjust the final volume to approximately 0.6 mL with the deuterated solvent.
-
Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument for optimal resolution.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
KBr pellet press
-
KBr powder (spectroscopic grade)
Procedure (KBr Pellet Method):
-
Thoroughly dry the this compound powder and spectroscopic grade KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of KBr. The mixture should be ground to a very fine, homogenous powder.
-
Place the powder mixture into the die of a KBr pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Apparatus:
-
Mass spectrometer (e.g., LC-MS with ESI or APCI source)
-
Liquid chromatograph (if using LC-MS)
-
Syringe pump (for direct infusion)
-
Appropriate solvents (e.g., methanol, acetonitrile, water)
Procedure (LC-MS with ESI):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water).
-
Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient suitable for separating xanthones.
-
Configure the mass spectrometer with the electrospray ionization (ESI) source in either positive or negative ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) for maximum signal intensity of the analyte.
-
Inject the sample solution into the LC-MS system.
-
Acquire the mass spectral data over the desired mass range. The data will provide the mass-to-charge ratio of the parent ion and any fragment ions.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the known biological activities of related xanthones from Garcinia mangostana and Cudrania fruticosa suggest potential involvement in several key cellular signaling cascades. Xanthones are recognized for their antioxidant and anti-inflammatory effects, which are often mediated through the Nrf2/ARE and NF-κB pathways.[2][3][4][8]
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural polyphenols, including xanthones, are known activators of this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory properties of many xanthones are attributed to their ability to inhibit this pathway.
Conclusion
This compound presents a compelling profile as a bioactive natural product for further investigation. This guide has summarized the currently available physicochemical data and provided a framework for its experimental characterization. The likely involvement of this compound in critical cellular signaling pathways, such as Nrf2/ARE and NF-κB, underscores its potential for development as a therapeutic agent for diseases with an underlying oxidative stress or inflammatory component. Further research is warranted to fully elucidate its spectral properties, confirm its biological activities, and definitively map its interactions with cellular signaling networks. Such studies will be crucial in unlocking the full therapeutic potential of this promising xanthone.
References
- 1. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 4. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 876305-36-1 | ScreenLib [screenlib.com]
- 6. This compound | CAS:876305-36-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Montixanthone: A Technical Overview of an Uncharted Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montixanthone, a naturally occurring xanthone, has been identified as a constituent of Cudrania fruticosa, a plant belonging to the Moraceae family.[1][2][3][4] First reported in 2007, this compound is part of a larger class of oxygenated heterocyclic compounds known for their diverse and promising biological activities.[2][5] This technical guide aims to provide a comprehensive overview of the discovery and history of this compound. However, it is important to note that detailed experimental data and in-depth biological studies on this specific compound are exceptionally limited in the public domain. The foundational publication by Liang B, et al. in the Journal of Asian Natural Products Research, which is believed to contain the primary data on its isolation and characterization, is not widely accessible. Consequently, this document will synthesize the available information and provide a broader context based on the known properties of related xanthones.
Discovery and Origin
This compound was first isolated from the roots of Cudrania fruticosa Wight.[1][2][3][6] The initial discovery was documented in a 2007 publication, which stands as the primary reference for this compound.[1][2][3][6] Xanthones, in general, are secondary metabolites found in a variety of higher plants, fungi, and lichens, with the Moraceae and Gentianaceae families being particularly rich sources.[2]
Table 1: General Information on this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1][3][4] |
| CAS Number | 876305-36-1 | [1][3][4] |
| Natural Source | Cudrania fruticosa | [1][2][3][4] |
| Year of First Report | 2007 | [2] |
| Primary Reference | Liang B, et al. J Asian Nat Prod Res. 2007;9(3-5):393-7 | [1][2][3][4] |
Physicochemical Properties
Detailed, experimentally verified physicochemical data for this compound are not available in the reviewed literature. For a comprehensive analysis, the original isolation paper would be required. However, based on its classification as a xanthone, it is expected to be a polycyclic aromatic compound with a dibenzo-γ-pyrone scaffold.
Experimental Protocols
A significant challenge in providing a technical guide for this compound is the absence of detailed experimental protocols in the accessible literature. The following sections outline the general methodologies typically employed for the isolation and characterization of xanthones from plant sources, which are likely similar to the methods used for this compound.
General Isolation Procedure for Xanthones from Cudrania Species
The isolation of xanthones from plant material, such as the roots of Cudrania fruticosa, generally follows a multi-step extraction and chromatographic process.
Caption: A generalized workflow for the isolation of xanthones from plant sources.
Spectroscopic Analysis
The structural elucidation of a novel compound like this compound would have relied on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify functional groups and the chromophore system, respectively.
Without access to the primary data, specific spectroscopic values for this compound cannot be presented.
Biological Activity and Mechanism of Action
There is no specific information available regarding the biological activity or mechanism of action of this compound. However, the broader class of xanthones isolated from Cudrania and other plants are known to exhibit a range of pharmacological effects.
Potential Biological Activities of Related Xanthones
Xanthones have been reported to possess the following activities:
-
Anti-inflammatory Properties: Many xanthones have been shown to inhibit inflammatory pathways, potentially through the modulation of signaling molecules like NF-κB and MAPK.[7][8][9][10][11]
-
Antioxidant Effects: The polyphenolic structure of many xanthones contributes to their ability to scavenge free radicals.[12][13][14]
-
Anticancer Activity: Some xanthones have demonstrated cytotoxic effects against various cancer cell lines.
Postulated Signaling Pathways
While no signaling pathways have been directly implicated for this compound, related xanthones have been shown to interact with key cellular signaling cascades.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of xanthones.
Future Directions
The study of this compound is still in its infancy. To unlock its therapeutic potential, further research is critically needed in the following areas:
-
Total Synthesis: A robust synthetic route would provide access to larger quantities of this compound for extensive biological evaluation.
-
Biological Screening: Comprehensive screening against a panel of disease targets is required to identify its primary biological activities.
-
Mechanism of Action Studies: Once a lead activity is identified, detailed studies are needed to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
This compound remains an intriguing but largely uncharacterized natural product. While its discovery has been documented, the lack of accessible, detailed scientific data presents a significant barrier to a full understanding of its chemical and biological properties. This guide has provided a contextual overview based on the broader family of xanthones. It is hoped that future research will shed more light on this enigmatic molecule and its potential applications in drug discovery and development. The scientific community eagerly awaits further publications that can build upon the initial discovery and unlock the secrets held by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 11. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
Montixanthone Derivatives: A Technical Guide to Their Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. This privileged structure is found in numerous natural products, particularly in higher plants and fungi, and has garnered significant attention in medicinal chemistry due to its wide array of biological activities. These activities are influenced by the nature and position of various substituents on the xanthone core. Montixanthone, a naturally occurring xanthone found in Cudrania fruticosa, serves as a foundational structure for the potential development of novel therapeutic agents. This technical guide provides an in-depth overview of the basic characterization of xanthone derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. While specific data on this compound derivatives is limited in publicly available literature, this guide leverages information from the broader class of xanthone derivatives to provide a comprehensive resource for researchers.
Basic Characterization of Xanthone Derivatives
The fundamental structure of a xanthone consists of a tricyclic ring system. The diverse biological activities of xanthone derivatives arise from the variety of functional groups that can be attached to this core, including hydroxyl, methoxy, prenyl, and glycosidic moieties.
Chemical Structure:
The generalized structure of a xanthone is depicted below:
This compound itself has the following chemical properties:
Derivatization of the xanthone scaffold can occur at various positions, leading to a vast library of compounds with distinct physicochemical and biological properties.
Biological Activities and Quantitative Data
Xanthone derivatives have been extensively studied for a range of pharmacological effects. The attached table summarizes some of the reported biological activities and corresponding quantitative data for various xanthone derivatives.
| Xanthone Derivative | Biological Activity | Cell Line/Target | IC₅₀/Activity | Reference |
| Diethylamine substituted benzo[b]xanthone | Anticancer | MGC-803 (human gastric carcinoma) | Micromolar range | [2] |
| Piperazinyl substituted benzo[b]xanthone | Anticancer, Topoisomerase inhibition | - | Significant | [2] |
| 8-methoxycarbonyl-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | Cytotoxic | KB and KBv200 | 1.50 µg/mL and 2.50 µg/mL | [3] |
| Novel prenylated xanthone from Garcinia mangostana | Anticancer | CNE-1 and CNE-2 | 3.35 µM and 4.01 µM | [3] |
| Psorospermin | Antitumor | - | - | [4] |
| Mangiferin | Antioxidant, Anti-inflammatory | - | - | [5] |
| Norathyriol | Antitumor | - | - | [4] |
| α-Mangostin | Anticancer | Various | - | [6] |
| γ-Mangostin | Anticancer | Various | - | [6] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and characterization of xanthone derivatives, based on common methodologies reported in the literature.
Protocol 1: Synthesis of Hydroxyxanthone Derivatives
This protocol describes a common method for synthesizing the xanthone core via cyclodehydration.
Materials:
-
Substituted ortho-hydroxybenzoic acid
-
Substituted polyphenol (e.g., phloroglucinol)
-
Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (for subsequent derivatization)
-
Ice
-
Water
Procedure:
-
A mixture of the ortho-hydroxybenzoic acid and the polyphenol in equimolar amounts is heated in the presence of Eaton's reagent.[5]
-
The reaction mixture is stirred at a specified temperature (e.g., 70°C) for a defined period (e.g., 35 minutes).[5]
-
The mixture is then cooled and poured into ice-cold water to precipitate the crude xanthone derivative.[5]
-
The precipitate is filtered, washed with water until a neutral pH is achieved, and dried.
-
For further derivatization (e.g., alkylation), the synthesized hydroxyxanthone is dissolved in acetone, and K₂CO₃ and an appropriate alkyl halide are added. The mixture is then refluxed for several hours.[5]
-
The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Protocol 2: Characterization of Xanthone Derivatives
This protocol outlines the standard analytical techniques used to confirm the structure and purity of synthesized xanthone derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the synthesized compounds.
-
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.[7][8]
-
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity between protons and carbons.[8]
-
-
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the arrangement of atoms in the molecule.[8]
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Procedure:
-
Introduce a small sample of the compound into a mass spectrometer (e.g., using ESI or EI ionization).
-
Acquire the mass spectrum.
-
-
Data Interpretation: The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Procedure:
-
Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).
-
Acquire the IR spectrum.
-
-
Data Interpretation: The presence of characteristic absorption bands (e.g., C=O stretch for the carbonyl group, O-H stretch for hydroxyl groups) confirms the presence of specific functional groups.
Signaling Pathways and Mechanisms of Action
A significant body of research points to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a key mechanism for the antioxidant and anti-inflammatory effects of many xanthone derivatives.[9][10][11]
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and detoxification enzymes. Many xanthone derivatives are believed to act as Nrf2 activators, thereby enhancing the cellular antioxidant defense system.
Caption: Nrf2 signaling pathway activation by xanthone derivatives.
Experimental Workflow for Assessing Nrf2 Activation
Caption: Experimental workflow for evaluating Nrf2 activation.
Conclusion
While research directly focused on the derivatives of this compound is still emerging, the broader class of xanthones represents a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, are often linked to their ability to modulate key cellular signaling pathways such as the Nrf2 pathway. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for the exploration and development of novel xanthone derivatives. Further investigation into the specific derivatization of this compound could unlock new therapeutic avenues, and the protocols and conceptual frameworks presented herein offer a valuable starting point for such endeavors.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS [repository.najah.edu]
- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Early Biological Activities of Xanthones from Cudrania fruticosa, the Source of Montixanthone: A Technical Overview
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Montixanthone is a xanthone that has been isolated from the roots of Cudrania fruticosa.[3][4] While specific bioactivity data for this compound remains limited, studies on other xanthones from Cudrania fruticosa have revealed significant cytotoxic and antifungal properties. This guide provides a detailed overview of these early findings, including quantitative data and experimental methodologies.
Quantitative Data Summary
The biological activities of several isoprenylated xanthones isolated from Cudrania fruticosa have been quantitatively assessed. The following tables summarize the cytotoxic and antifungal activities of these compounds.
Table 1: Cytotoxicity of Isoprenylated Xanthones from Cudrania fruticosa against Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC₅₀ (µg/mL) | SMMC-7721 (Hepatoma) IC₅₀ (µg/mL) | SGC-7901 (Gastric) IC₅₀ (µg/mL) | BGC-823 (Gastric) IC₅₀ (µg/mL) |
| Isoprenylated Xanthones (General) | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |
Source: Data compiled from studies on xanthones isolated from Cudrania fruticosa.[5][6]
Table 2: Antifungal Activity of Xanthones from Cudrania fruticosa
| Compound | Organism | MIC (µg/mL) |
| Toxyloxanthone C | Candida albicans | 25 |
| Wighteone | Candida albicans | 12.5 |
Source: Data from studies on xanthones isolated from Cudrania fruticosa.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of xanthones from Cudrania fruticosa.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated xanthones was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (HCT-116, SMMC-7721, SGC-7901, and BGC-823) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test xanthones and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the xanthones against Candida albicans was determined using the broth microdilution method.[7][8]
Procedure:
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Visualized Signaling Pathways
While the precise mechanisms of action for this compound are yet to be elucidated, xanthones, in general, are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams illustrate these generalized pathways.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdilution in vitro Antifungal Susceptibility Patterns of Candida Species, From Mild Cutaneous to Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Montixanthone Targets: A Technical Guide
Affiliation: Google Research
Abstract
Montixanthone, a natural xanthone isolated from Cudrania fruticosa, represents a class of heterocyclic compounds with broad therapeutic potential.[1][2] Like many natural products, its precise molecular targets remain largely uncharacterized, hindering its development as a therapeutic agent. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. We detail a robust computational workflow, from ligand preparation to sophisticated target prediction methodologies such as reverse docking and pharmacophore modeling. Furthermore, this guide outlines detailed protocols for essential experimental validation assays and visualizes key signaling pathways potentially modulated by xanthones, offering a roadmap for researchers in natural product drug discovery.
Introduction to this compound and In Silico Target Prediction
This compound is a xanthone compound identified in Cudrania fruticosa.[1][2] The xanthone scaffold is a recurring motif in a variety of natural products known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4] Prominent examples like α-mangostin have demonstrated effects on critical cellular processes such as apoptosis, proliferation, and inflammation by modulating key signaling pathways.[5][6]
The initial step in elucidating the mechanism of action for a novel compound like this compound is the identification of its direct molecular targets. Traditional methods for target identification can be resource-intensive and time-consuming. In silico target prediction, a cornerstone of computer-aided drug design (CADD), offers a rapid and cost-effective alternative to generate testable hypotheses.[7] These computational techniques leverage the compound's structure to predict its interactions with a vast array of known protein targets, thereby narrowing the field for experimental validation.[7][8][9][10][11]
This guide will delineate a structured in silico workflow to predict potential targets for this compound, supported by illustrative data from structurally related xanthones and detailed protocols for experimental validation.
A Hypothetical In Silico Workflow for this compound Target Prediction
The prediction of molecular targets for a novel compound is a multi-step process that integrates various computational tools and databases. The following workflow represents a robust strategy for identifying high-probability targets for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. scienceopen.com [scienceopen.com]
- 4. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Montixanthone from Cudrania
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Montixanthone, a promising xanthone compound, from the plant genus Cudrania. The protocols are designed to be adaptable for various laboratory settings, from initial screening to larger-scale extraction for drug development purposes.
Introduction
This compound is a xanthone that has been isolated from plants of the Cudrania genus, which belongs to the Moraceae family. Species such as Cudrania fruticosa and Cudrania tricuspidata are known sources of this compound. Xanthones, as a class of phytochemicals, have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The effective extraction of this compound is a critical first step in harnessing its therapeutic potential.
This document outlines a standard protocol for solvent extraction and provides details on alternative and advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
Data Presentation
While specific yield data for this compound is not extensively available in the public domain, the following table summarizes representative extraction yields for total xanthones and other relevant compounds from Cudrania and similar xanthone-rich plants to provide a comparative reference.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Garcinia mangostana (Mangosteen) Pericarp | Ultrasound-Assisted | 80% Ethanol | 33 | 0.5 h | 0.176 mg/g dried pericarp (total xanthones) | [1] |
| Garcinia mangostana (Mangosteen) Pericarp | Soxhlet | 95% Ethanol | Boiling point | 2 h | 0.1221 mg/g dried pericarp (total xanthones) | [1] |
| Garcinia mangostana (Mangosteen) Pericarp | Maceration | 95% Ethanol | Room Temperature | 2 h | 0.0565 mg/g dried pericarp (total xanthones) | [1] |
| Cudrania tricuspidata Leaves | Maceration | 80% Ethanol | Not Specified | Not Specified | Highest phenolic content and antioxidant activity | [2][3] |
| Cudrania tricuspidata Leaves | Maceration | 100% Ethanol | Not Specified | Not Specified | Highest total flavonoid content | [2][3] |
| Garcinia mangostana Pericarp | Microwave-Assisted | 71% Ethanol | Not Specified | 2.24 min | High antioxidant-rich xanthone extract |
Experimental Protocols
Protocol 1: Standard Solvent Extraction of this compound from Cudrania Root Bark
This protocol describes a conventional method for the extraction and isolation of this compound.
1. Plant Material Preparation:
-
Obtain fresh root bark of Cudrania species (e.g., C. fruticosa or C. tricuspidata).
-
Wash the root bark thoroughly with distilled water to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
2. Maceration:
-
Place the powdered plant material in a large glass container with a lid.
-
Add methanol to the container to fully submerge the powder. A common solvent-to-solid ratio is 10:1 (v/w).
-
Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.
3. Filtration and Concentration:
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extract the residue two more times with fresh methanol to ensure maximum extraction of the compounds.
-
Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude methanol extract.
4. Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The xanthone-rich fraction is typically found in the ethyl acetate and chloroform fractions.
-
Separate the layers using a separatory funnel and collect the respective fractions.
-
Concentrate each fraction using a rotary evaporator.
5. Isolation of this compound:
-
The ethyl acetate fraction, which is expected to be rich in xanthones, can be subjected to further chromatographic techniques for the isolation of pure this compound.
-
Column chromatography using silica gel is a common first step, with a gradient elution system of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Xanthones
UAE is a more rapid and efficient alternative to conventional maceration.
1. Preparation:
-
Prepare the dried and powdered Cudrania root bark as described in Protocol 1.
2. Extraction:
-
Place a known amount of the powdered material (e.g., 10 g) in an Erlenmeyer flask.
-
Add a suitable solvent, such as 80% ethanol, at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 33°C) for a specific duration (e.g., 30 minutes).[1]
3. Processing:
-
After sonication, filter the extract and concentrate it as described in Protocol 1.
-
The subsequent partitioning and isolation steps are the same as in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE) of Xanthones
MAE is another advanced technique that can significantly reduce extraction time and solvent consumption.
1. Preparation:
-
Prepare the dried and powdered Cudrania root bark as described in Protocol 1.
2. Extraction:
-
Place a known amount of the powdered material into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 71% ethanol).
-
Set the microwave parameters, such as irradiation time (e.g., 2-3 minutes), power, and temperature, according to the instrument's capabilities and optimization studies.
3. Processing:
-
After extraction, allow the vessel to cool and then filter the contents.
-
Concentrate the extract and proceed with the partitioning and isolation steps as outlined in Protocol 1.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Logical relationship of factors influencing extraction efficiency.
References
Application Notes and Protocols: A Proposed Strategy for the Total Synthesis of Montixanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Montixanthone is a naturally occurring xanthone derivative isolated from Cudrania fruticosa[1][2]. Xanthones represent an important class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for their wide range of biological activities[3]. While a specific, detailed total synthesis of this compound has not been extensively reported in publicly available literature, this document outlines a proposed synthetic strategy based on established methodologies for the synthesis of the xanthone core[4][5]. These protocols are intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development.
Chemical Structure and Properties of this compound
| Compound Name | This compound |
| CAS Number | 876305-36-1[1][2] |
| Molecular Formula | C₁₄H₁₀O₆[1][2] |
| Molecular Weight | 274.23 g/mol [1][2] |
| Natural Source | Roots of Cudrania fruticosa Wight[1][2] |
| Structure | ![]() |
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound would involve the disconnection of the xanthone core. A common and effective method for constructing the xanthone scaffold is the acid-catalyzed cyclization of a 2-phenoxybenzoic acid intermediate. This intermediate can be synthesized via an Ullmann condensation between a suitably substituted phenol and a 2-halobenzoic acid derivative.
Proposed Synthetic Workflow
The following diagram outlines the proposed logical workflow for the total synthesis of this compound.
Caption: Proposed workflow for the total synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are hypothetical and based on general procedures for xanthone synthesis. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of the 2-Phenoxybenzoic Acid Intermediate via Ullmann Condensation
-
Objective: To couple 1,3,5-trimethoxybenzene with 2-chloro-3,5-dihydroxybenzoic acid.
-
Materials:
-
1,3,5-Trimethoxybenzene
-
2-Chloro-3,5-dihydroxybenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 1,3,5-trimethoxybenzene (1.0 eq), 2-chloro-3,5-dihydroxybenzoic acid (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-phenoxybenzoic acid intermediate.
-
Step 2: Cyclization to Form the Xanthone Core
-
Objective: To cyclize the 2-phenoxybenzoic acid intermediate to form the trimethoxyxanthone derivative.
-
Materials:
-
2-Phenoxybenzoic acid intermediate from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
-
Procedure:
-
Place the 2-phenoxybenzoic acid intermediate (1.0 eq) in a round-bottom flask.
-
Add an excess of PPA or Eaton's reagent.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the xanthone product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
Step 3: Demethylation to Yield this compound
-
Objective: To selectively demethylate the methoxy groups to yield the final product, this compound.
-
Materials:
-
Trimethoxyxanthone derivative from Step 2
-
Boron tribromide (BBr₃) or other demethylating agents
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the trimethoxyxanthone derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (3-4 eq) in DCM dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to obtain pure this compound.
-
Data Presentation (Hypothetical)
The following table presents hypothetical quantitative data for the proposed synthesis. Actual results may vary.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) | Analytical Data (Expected) |
| 1 | Ullmann Condensation | 1,3,5-Trimethoxybenzene & 2-Chloro-3,5-dihydroxybenzoic acid | 2-(3,5-Dimethoxyphenoxy)-3,5-dihydroxybenzoic acid | 60-70 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Cyclization | 2-(3,5-Dimethoxyphenoxy)-3,5-dihydroxybenzoic acid | 1,3,6-Trihydroxy-7-methoxy-9H-xanthen-9-one | 75-85 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 3 | Demethylation | 1,3,6-Trihydroxy-7-methoxy-9H-xanthen-9-one | This compound | 40-50 | ¹H NMR, ¹³C NMR, HRMS, comparison with natural product data |
Conclusion
The proposed synthetic route provides a viable strategy for the total synthesis of this compound. This guide offers detailed, albeit theoretical, protocols and a logical workflow to aid researchers in the chemical synthesis of this and structurally related natural products. The successful synthesis will enable further biological evaluation and potential development of this compound as a therapeutic agent. It is crucial to note that all experimental procedures would require optimization and careful characterization of intermediates and the final product.
References
Application Notes and Protocols for Xanthones in Cell Culture Experiments
A Note on "Montixanthone": Initial searches for "this compound" did not yield specific results. It is plausible that this is a novel compound, a proprietary name, or a potential misspelling. The following application notes and protocols are based on the broader class of compounds known as xanthones , with a particular focus on α-mangostin, a well-researched xanthone derivative with significant anti-cancer properties. The methodologies and principles described herein are broadly applicable to the study of novel xanthone compounds in cell culture.
Introduction to Xanthones
Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plants, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties. In cell culture experiments, xanthones are primarily investigated for their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key cellular signaling pathways.
I. Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives against a range of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are a key metric for assessing cytotoxic potential.
Table 1: IC50 Values of α-Mangostin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.70-1.25 (48h, 3D culture) | [1] |
| MCF-7 | Breast Cancer | >30 (48h, 3D culture) | [1] |
| T-47D | Breast Cancer | 4.36 ± 0.17 | [2] |
| SUM-229PE | Breast Cancer (TNBC) | 2.16 ± 1.236 | [2] |
| LNCaP | Prostate Cancer | 5.9 - 22.5 | [3] |
| 22Rv1 | Prostate Cancer | 5.9 - 22.5 | [3] |
| DU145 | Prostate Cancer | 5.9 - 22.5 | [3] |
| PC3 | Prostate Cancer | 5.9 - 22.5 | [3] |
| PANC-1 | Pancreatic Cancer | - | [3] |
| BxPc-3 | Pancreatic Cancer | - | [3] |
| HeLa | Cervical Cancer | - | [4] |
| NCI-H460 | Lung Cancer | - | [4] |
| HepG2 | Liver Cancer | - | [4] |
Table 2: IC50 Values of Other Xanthone Derivatives in Cancer Cell Lines
| Xanthone Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| Novel Prenylated Xanthone | U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2 | 6.39, 8.09, 6.21, 7.84, 4.84, 3.35, 4.01 | [5][6] |
| 1-hydroxyxanthone | T47D | 248.82 | [7] |
| 3-hydroxyxanthone | T47D | 100.19 | [7] |
| 1,3-dihydroxyxanthone | T47D | 137.24 | [7] |
| Garciniaxanthone I | HepG2, A549, SGC7901, MCF-7 | - | [8] |
| XD8 (synthetic derivative) | MDA-MB-231, PC-3, A549, AsPC-1, HCT116 | 8.06, 6.18, 4.59, 4.76, 6.09 | [9] |
II. Mechanism of Action: Signaling Pathways
Xanthones, particularly α-mangostin, exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways affected are the PI3K/Akt and MAPK pathways.
A. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. α-Mangostin has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[10][11][12]
Caption: Xanthone-mediated inhibition of the PI3K/Akt signaling pathway.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of α-mangostin on the MAPK pathway can be cell-type specific. In some cancer cells, it inhibits the pro-survival ERK1/2 signaling, while in others, it activates the pro-apoptotic JNK and p38 pathways.[13][14][15]
Caption: Modulation of MAPK signaling pathways by xanthones.
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of xanthones in cell culture.
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a xanthone compound on a cell line and to calculate its IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the xanthone compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16][17][18]
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the xanthone and harvest as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[19][20]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
D. Caspase Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the xanthone, harvest, and lyse the cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[21][22][23][24]
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the control.
E. Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by the xanthone treatment.
Protocol:
-
Protein Extraction: Treat cells with the xanthone, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Effects of α-Mangostin on Viability, Growth and Cohesion of Multicellular Spheroids Derived from Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijcea.org [ijcea.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer potential of novel xanthone derivatives with 3,6-substituted chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Mangostin suppresses the viability and epithelial-mesenchymal transition of pancreatic cancer cells by downregulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. mpbio.com [mpbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Xanthones as Potential Anticancer Agents
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] These compounds have garnered significant interest in cancer research due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][3] Numerous in vitro and in vivo studies have demonstrated that xanthones, such as α-mangostin, can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer types.[1][2][4][5][6] Their mechanism of action often involves the modulation of key cellular signaling pathways crucial for cancer cell survival and progression.[1][2][7] These application notes provide an overview of the anticancer properties of xanthones and detailed protocols for their investigation.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various xanthones against different cancer cell lines, presented as IC50 values (the concentration of a drug that inhibits a given biological process by 50%).
Table 1: IC50 Values of Xanthones in Various Cancer Cell Lines
| Xanthone Derivative | Cancer Cell Line | IC50 Value | Reference |
| α-Mangostin | Human colon cancer (DLD-1) | < 20 µM | [4] |
| γ-Mangostin | Human colon cancer (DLD-1) | < 20 µM | [4] |
| α-Mangostin | Human leukemia (HL60) | ~10 µM | [5] |
| α-Mangostin | Human prostate cancer (LNCaP, 22Rv1, DU145, PC3) | 5.9 - 22.5 µM | [6] |
| α-Mangostin | Human breast cancer (T47D) | 7.5 µM | [2] |
| α-Mangostin | Human lung cancer (A549) | ~10 µM | [2] |
| α-Mangostin | Human colon adenocarcinoma (COLO 205) | 9.74 ± 0.85 µg/mL | [8] |
| α-Mangostin | Human colon adenocarcinoma (MIP-101) | 11.35 ± 1.12 µg/mL | [8] |
| α-Mangostin | Human colon adenocarcinoma (SW 620) | 19.6 ± 1.53 µg/mL | [8] |
| Dulxanthone A | Human hepatoma (HepG2) | Not specified, but induces S phase arrest and apoptosis | [9] |
| Bromo-substituted hydroxyxanthone (Compound 3) | Murine leukemia (P388) | 2.550 µg/mL | [10] |
| Bromo-substituted hydroxyxanthone (Compound 5) | Murine leukemia (P388) | 3.455 µg/mL | [10] |
| Novel prenylated xanthone | Human cancer cell lines (U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2) | 3.35 - 8.09 µM | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anticancer potential of xanthones.
1. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a xanthone on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Xanthone compound (e.g., α-mangostin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the xanthone compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the xanthone. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the xanthone).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a xanthone.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line
-
Xanthone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the xanthone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a xanthone on the cell cycle distribution of cancer cells.
Principle: PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Xanthone compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the xanthone as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
4. Western Blot Analysis
Objective: To investigate the effect of a xanthone on the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Cancer cell line
-
Xanthone compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the xanthone, then lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Xanthones
Xanthones have been shown to exert their anticancer effects by modulating several key signaling pathways.[1][2][7] The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cancer cell growth and survival and are common targets of these compounds.[2][7] Furthermore, xanthones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
Caption: Xanthone-induced apoptosis signaling pathways.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound like a xanthone.
Caption: Experimental workflow for anticancer screening.
Logical Relationship of Xanthone's Cellular Effects
The anticancer activity of xanthones is a result of a cascade of cellular events, starting from the initial interaction with cellular components to the final outcome of cell death or growth arrest.
References
- 1. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. Effects of α-mangostin on apoptosis induction of human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Montixanthone in Enzyme Inhibition Assays: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Montixanthone, a naturally occurring xanthone, belongs to a class of organic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. While specific data on the enzyme inhibitory properties of this compound are not extensively documented in current scientific literature, the broader family of xanthones has demonstrated considerable potential as inhibitors of various key enzymes. This has positioned xanthone derivatives as promising candidates for the development of novel therapeutic agents.
Given the established bioactivity of the xanthone scaffold, it is hypothesized that this compound may also exhibit inhibitory effects against a range of enzymes. This document provides a detailed guide for researchers interested in exploring the enzyme inhibition profile of this compound. The protocols and data presentation formats outlined below are based on established methodologies for assessing the inhibitory potential of related xanthone compounds against enzymes such as α-glucosidase, tyrosinase, and xanthine oxidase. These enzymes are implicated in various pathological conditions, including diabetes, hyperpigmentation, and gout, respectively.
Potential Enzyme Targets for this compound
Based on the known activities of other xanthone derivatives, the following enzymes are proposed as primary targets for initial screening of this compound's inhibitory effects:
-
α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help in managing postprandial hyperglycemia in diabetic patients. Several xanthones have been reported as potent α-glucosidase inhibitors.
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a target for treating hyperpigmentation disorders and is of interest in the cosmetics industry. Natural xanthones have shown tyrosinase inhibitory activity.
-
Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism, and its overactivity can lead to hyperuricemia and gout. Xanthine oxidase is a known target for inhibitors.
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Substituted xanthones have been identified as selective and reversible MAO-A inhibitors[1].
-
Thymidylate Synthase: This enzyme is a target in cancer chemotherapy. A xanthone derivative, alvaxanthone, has been identified as an inhibitor of this enzyme[2].
Data Presentation
To ensure clarity and facilitate comparative analysis, all quantitative data from enzyme inhibition assays should be summarized in a structured tabular format. This allows for a straightforward assessment of this compound's potency and selectivity.
Table 1: Summary of this compound's Inhibitory Activity Against Various Enzymes
| Target Enzyme | Substrate | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| α-Glucosidase | p-NPG | [Enter Data] | [Enter Data] | [Enter Data] | Acarbose | [Enter Data] |
| Tyrosinase | L-DOPA | [Enter Data] | [Enter Data] | [Enter Data] | Kojic Acid | [Enter Data] |
| Xanthine Oxidase | Xanthine | [Enter Data] | [Enter Data] | [Enter Data] | Allopurinol | [Enter Data] |
| MAO-A | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Clorgyline | [Enter Data] |
| MAO-B | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Selegiline | [Enter Data] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3]. A lower IC50 value indicates a more potent inhibitor[4].
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays with this compound against α-glucosidase, tyrosinase, and xanthine oxidase. These protocols are adapted from established methods for natural product screening.
α-Glucosidase Inhibition Assay
This assay is used to determine the ability of this compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion[5].
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 100 mM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of this compound solution at various concentrations to the test wells.
-
Add 10 µL of the solvent to the control wells.
-
Add 10 µL of Acarbose solution to the positive control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of p-NPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Diagram of Experimental Workflow:
References
- 1. Substituted xanthones as selective and reversible monoamine oxidase A (MAO-A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantitative Analysis of Montixanthone
These application notes provide detailed protocols for the quantitative analysis of Montixanthone in various samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for xanthone compounds and are intended for use by researchers, scientists, and professionals in drug development.
Application Note 1: Quantification of this compound using HPLC-UV
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of xanthones.[1][2] This method offers good selectivity and sensitivity for compounds with chromophores, such as this compound. The principle involves separating this compound from other matrix components on a reversed-phase column followed by its detection and quantification based on its UV absorbance.
Method Principle
A sample containing this compound is first subjected to a sample preparation procedure to extract the analyte and remove interfering substances. The extract is then injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of xanthones.[1][2] The mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and acidified water, carries the sample through the column.[1][2][3] this compound is separated based on its polarity and is detected by a UV detector at a specific wavelength, which should be determined by measuring the UV spectrum of a pure standard. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Applications
This method is suitable for the quantification of this compound in various matrices, including:
-
Herbal extracts
-
Pharmaceutical formulations
-
In-process control samples
Application Note 2: High-Sensitivity Quantification of this compound using LC-MS/MS
Introduction
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of analytes at trace levels in complex matrices.[4][5][6] This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Method Principle
Similar to HPLC-UV, the sample is first prepared and then injected into an LC system for separation. After eluting from the column, the analyte enters the mass spectrometer. In the ion source, this compound is ionized, typically using electrospray ionization (ESI).[7] The protonated or deprotonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.[8] Quantification is achieved using a calibration curve, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[4]
Applications
This highly sensitive method is particularly useful for:
-
Quantification in biological matrices (e.g., plasma, tissue) for pharmacokinetic studies.
-
Trace-level analysis in complex samples.
-
Confirmatory analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
1. Sample Preparation
-
Solid Samples (e.g., herbal material, tablets):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol, acetone/water mixture) using sonication or shaking. An 80:20 acetone/water mixture has been shown to be effective for extracting a wide variety of xanthones.[1]
-
Centrifuge or filter the extract to remove solid particles. A 0.45 µm filter is commonly used.[3]
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Liquid Samples (e.g., formulations):
-
Dilute the sample directly with the mobile phase to a suitable concentration.
-
Filter through a 0.45 µm filter before injection.
-
2. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[1] |
| Gradient | Start with a lower percentage of B and gradually increase. A typical gradient for xanthones could be 50-60% B over 20 min, then to 70% B over 15 min.[3] |
| Flow Rate | 0.6 - 1.0 mL/min[2][3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | To be determined by UV scan of this compound standard (typically in the range of 240-320 nm for xanthones). A common wavelength used for xanthones is 254 nm.[1] |
3. Calibration
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Protocol 2: LC-MS/MS Method for this compound Quantification
1. Sample Preparation
-
Follow the same procedure as for HPLC-UV. For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix components.
2. LC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 50-100 x 2.1 mm, 1.8-3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A fast gradient is typically used to ensure sharp peaks and short run times. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
3. MS/MS Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion of a standard) |
| Product Ions | At least two stable and abundant product ions should be selected for MRM transitions. |
| Collision Energy | To be optimized for each transition to achieve maximum signal intensity. |
| Gas Temperatures and Flow Rates | To be optimized according to the instrument manufacturer's recommendations. |
Data Presentation
The quantitative performance of the analytical methods should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² ≥ 0.99[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 15% (≤ 20% at LOQ) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 5. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 6. rsc.org [rsc.org]
- 7. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling Cellular Signaling Cascades with Xanthones: Application Notes for α-Mangostin
A Note on Montixanthone: Extensive literature searches did not yield specific data for a compound named "this compound." It is possible that this is a novel, proprietary, or less-studied compound. The following application notes and protocols are based on the well-researched and structurally related xanthone, α-Mangostin , which serves as an exemplary tool for studying cellular signaling pathways.
Introduction to α-Mangostin as a Signaling Probe
α-Mangostin is a natural xanthone compound predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana). It has garnered significant interest in cellular biology and drug discovery due to its pleiotropic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These biological activities are largely attributed to its ability to modulate key cellular signaling pathways, making it a valuable tool for researchers studying signal transduction. This document provides detailed application notes and protocols for utilizing α-mangostin to investigate the NF-κB and MAPK signaling pathways.
Key Signaling Pathways Modulated by α-Mangostin
α-Mangostin has been shown to influence several critical signaling cascades:
-
NF-κB Signaling Pathway: A pivotal regulator of inflammation, immunity, cell proliferation, and apoptosis.
-
MAPK Signaling Pathway: Comprising ERK, JNK, and p38, this pathway governs cellular responses to a wide array of stimuli, including stress, growth factors, and cytokines.
-
PI3K/Akt Signaling Pathway: A crucial pathway in regulating cell survival, proliferation, and metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of α-mangostin on various cell lines and molecular targets, providing a reference for experimental design.
Table 1: IC50 Values of α-Mangostin on Cell Viability
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Human Breast Cancer | 9.69 | 48 |
| MDA-MB-231 | Human Breast Cancer | 11.37 | 48 |
| SKBR-3 | Human Breast Cancer | 7.46 | 48 |
| SK-Hep-1 | Human Hepatocellular Carcinoma | Not specified, dose-dependent reduction | 24, 48 |
| HeLa | Human Cervical Cancer | ~20 | 24 |
Table 2: Inhibitory Effects of α-Mangostin on Signaling Molecules and Cytokines
| Target | Cell Line/System | Effect | Concentration/IC50 |
| ORAI1 calcium channel | Jurkat T cells | Inhibition | IC50 = 1.27 µM |
| IL-2 Secretion | Jurkat T cells | ~80% inhibition | 3 µM |
| TNF-α Secretion | FIPV-infected CRFK cells | 4.58-fold decrease in mRNA | 3 µg/mL |
| IL-6 Secretion | FIPV-infected CRFK cells | 16.74-fold decrease in mRNA | 3 µg/mL |
| IL-8 Release | Carvacrol-induced NHEK cells | Significant attenuation | 1 µM |
| p38 MAPK Phosphorylation | SK-Hep-1 cells | Inhibition | Not specified, dose-dependent |
| Fatty Acid Synthase (FAS) | Enzyme assay | Inhibition | IC50 = 5.54 µM |
Experimental Protocols
Protocol 1: Analysis of NF-κB and MAPK Pathway Activation by Western Blotting
This protocol details the investigation of α-mangostin's effect on the phosphorylation status of key proteins in the NF-κB (p65 subunit) and MAPK (p38, ERK, JNK) pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HeLa)
-
α-Mangostin (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other pathway activator
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Pre-treat cells with various concentrations of α-mangostin (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate activator (e.g., 1 µg/mL LPS for 30-60 minutes) to induce pathway activation.
-
Include an unstimulated control and a stimulated control without α-mangostin.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to α-mangostin treatment.[1][2][3][4][5]
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
α-Mangostin
-
Pathway activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with different concentrations of α-mangostin for 1-2 hours.
-
Stimulate with an activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations of Signaling Pathways and Workflows
Caption: α-Mangostin inhibits the NF-κB signaling pathway.
Caption: α-Mangostin modulates the p38 MAPK signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for In Vivo Experimental Design Using Montixanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montixanthone is a novel synthetic xanthone derivative currently under investigation for its potential as an anti-cancer agent. Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound's efficacy and mechanism of action in preclinical cancer models.
Mechanism of Action (Hypothesized)
Based on preliminary in vitro data and the known activities of similar xanthone compounds, this compound is hypothesized to exert its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently deregulated in cancer.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 1500 ± 250 | - | +2.5 |
| This compound | 25 | Oral | 950 ± 180 | 36.7 | +1.8 |
| This compound | 50 | Oral | 550 ± 120 | 63.3 | -0.5 |
| This compound | 100 | Oral | 250 ± 80 | 83.3 | -3.2 |
| Positive Control (Doxorubicin) | 5 | Intravenous | 300 ± 90 | 80.0 | -8.5 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (h) |
| 50 (Oral) | 850 ± 120 | 2 | 4500 ± 600 | 6.5 |
| 25 (Intravenous) | 2100 ± 300 | 0.25 | 5200 ± 750 | 5.8 |
Table 3: Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-AKT/Total AKT Ratio | p-mTOR/Total mTOR Ratio | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.0 ± 0.2 |
| This compound | 50 | 0.45 ± 0.08 | 0.52 ± 0.09 | 3.5 ± 0.6 |
| This compound | 100 | 0.21 ± 0.05 | 0.28 ± 0.06 | 6.2 ± 1.1 |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Efficacy Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every three days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Drug Administration:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
This compound Groups: Administer this compound at the desired doses (e.g., 25, 50, 100 mg/kg) orally once daily.
-
Positive Control: Administer a standard-of-care chemotherapeutic agent (e.g., Doxorubicin at 5 mg/kg) intravenously once a week.
-
-
Monitoring: Record body weight and tumor measurements twice weekly. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).
-
Tissue Collection: Excise tumors for weight measurement and subsequent analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacokinetic (PK) Analysis
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Oral Group: Administer a single oral gavage of this compound (e.g., 50 mg/kg).
-
Intravenous Group: Administer a single intravenous injection of this compound (e.g., 25 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 3: Western Blot Analysis for Biomarker Modulation
-
Tumor Lysate Preparation: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software (e.g., ImageJ).
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for in vivo efficacy studies.
Caption: Workflow for pharmacokinetic analysis.
References
Application Notes and Protocols for Xanthone Derivatives in Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "Montixanthone" does not correspond to a specific, publicly documented chemical entity in the scientific literature. It is possible that this is a novel proprietary compound, a specific derivative not yet widely reported, or a misnomer for a member of the xanthone family. This document, therefore, focuses on the broader class of xanthone derivatives , a well-established group of heterocyclic compounds with significant applications in chemical biology and drug discovery.
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are prevalent in various plant species, with α-mangostin from the mangosteen fruit being a prominent example.[1] The versatile structure of the xanthone core has allowed for the synthesis of numerous derivatives, leading to a wide array of biological activities. These compounds are particularly noted for their potential as anti-cancer and anti-inflammatory agents.[2][3] Their utility in chemical biology stems from their ability to modulate key cellular signaling pathways, making them valuable tools for studying complex biological processes and as starting points for the development of novel therapeutics.
Key Applications in Chemical Biology
-
Probes for Cancer Biology: Xanthone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4] They can induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways such as PI3K/Akt/mTOR and MAPK.[5][6] This makes them useful for studying the mechanisms of cancer cell death and for identifying new therapeutic targets.
-
Modulators of Inflammatory Pathways: Many xanthones exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7] They can suppress the activation of key inflammatory signaling pathways like NF-κB, providing chemical tools to dissect the regulation of the inflammatory response.[8]
-
Enzyme Inhibitors: The xanthone scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a range of biological targets.[3] Specific derivatives have been shown to inhibit enzymes such as protein kinases and aromatase, offering a platform for the development of selective inhibitors for various therapeutic areas.[4]
Data Presentation: Quantitative Activity of Xanthone Derivatives
The following tables summarize the in vitro anticancer activity of various xanthone derivatives against a range of human cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).
Table 1: Anticancer Activity of Natural Xanthone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 | Colon Cancer | 7.5 | [3] |
| γ-Mangostin | U87 MG | Glioblastoma | 74.14 | [3] |
| γ-Mangostin | GBM 8401 | Glioblastoma | 64.67 | [3] |
| Cudraxanthone | MDA-MB-231 | Breast Cancer | 2.78 | [3] |
| Cudraxanthone | U87MG | Glioblastoma | 22.49 | [3] |
| 8-Hydroxycudraxanthone | CCRF-CEM | Leukemia | 7.15 | [3] |
| 8-Hydroxycudraxanthone | U87MG | Glioblastoma | 53.85 | [3] |
Table 2: Anticancer Activity of Synthetic Xanthone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | Liver Cancer | 9.18 | [9] |
| 1,7-dihydroxyxanthone | HepG2 | Liver Cancer | 13.2 | [9] |
| 1,6-dihydroxyxanthone | HepG2 | Liver Cancer | 40.4 | [9] |
| 1-hydroxyxanthone | HepG2 | Liver Cancer | 43.2 | [9] |
| 1,3-dihydroxyxanthone | HepG2 | Liver Cancer | 71.4 | [9] |
| Xanthone (unsubstituted) | HepG2 | Liver Cancer | 85.3 | [9] |
| Novel Prenylated Xanthone | CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [4] |
| Novel Prenylated Xanthone | A549 | Lung Cancer | 4.84 | [4] |
| Novel Prenylated Xanthone | PC-3 | Prostate Cancer | 6.21 | [4] |
Mandatory Visualizations
Caption: A typical in vitro screening workflow for xanthone derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by xanthone derivatives.
Caption: Modulation of the NF-κB signaling pathway by xanthone derivatives.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is used to assess the effect of xanthone derivatives on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Xanthone derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the xanthone derivative in complete medium. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the xanthone derivative.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the anti-inflammatory activity of xanthone derivatives by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
LPS from E. coli
-
Xanthone derivative stock solution (10 mM in DMSO)
-
Griess Reagent System
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the xanthone derivatives in complete medium.
-
Pre-treat the cells with 100 µL of medium containing the xanthone derivatives for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the xanthone derivatives compared to the LPS-stimulated control.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol is used to determine if a xanthone derivative exerts its biological effects by modulating the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
6-well plates
-
Xanthone derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the xanthone derivative at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).
-
Compare the levels of protein phosphorylation in treated cells to untreated controls.
-
References
- 1. α-Mangostin, a Dietary Xanthone, Exerts Protective Effects on Cisplatin-Induced Renal Injury via PI3K/Akt and JNK Signaling Pathways in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Mangostin inhibits DMBA/TPA-induced skin cancer through inhibiting inflammation and promoting autophagy and apoptosis by regulating PI3K/Akt/mTOR signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. protocols.io [protocols.io]
- 11. α-Mangostin Suppresses the Viability and Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells by Downregulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Montixanthone for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and radioactive labeling of Montixanthone, a xanthone derived from Cudrania fruticosa, to facilitate its use as an imaging probe in cellular and molecular biology research.[1] The described methods are based on established bioconjugation techniques and are intended to serve as a foundational guide for developing this compound-based imaging agents.[2][3][4]
Introduction
This compound is a naturally occurring xanthone that holds potential for various therapeutic applications. To investigate its subcellular localization, mechanism of action, and pharmacokinetic properties, the development of labeled derivatives for imaging is crucial. This document outlines two primary labeling strategies: fluorescent labeling for high-resolution microscopy and radiolabeling for sensitive in vitro and in vivo tracking.
The protocols herein describe the chemical modification of this compound to introduce a reactive functional group, followed by conjugation to either a fluorescent dye or a radioactive isotope. These methods are designed to be adaptable to various experimental needs, providing researchers with the tools to synthesize this compound imaging probes.
Table 1: Hypothetical Photophysical Properties of Fluorescently Labeled this compound
| Property | Value |
| Fluorophore | Fluorescein Isothiocyanate (FITC) |
| Excitation Wavelength (λex) | 495 nm |
| Emission Wavelength (λem) | 525 nm |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at 495 nm |
| Quantum Yield (Φ) | ~0.90 |
| Purity (by HPLC) | >95% |
Table 2: Hypothetical Properties of Radiolabeled this compound
| Property | Value |
| Radioisotope | Iodine-125 |
| Labeling Method | Iodogen-mediated |
| Specific Activity | >2000 Ci/mmol |
| Radiochemical Purity | >98% |
| Half-life of ¹²⁵I | 59.4 days |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the synthesis of a fluorescent this compound derivative by first introducing an amine-reactive handle via chemical modification, followed by conjugation to FITC.
Materials:
-
This compound
-
N-Boc-ethylenediamine
-
Dess-Martin periodinane
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Methodology:
Part A: Synthesis of Amino-Montixanthone
-
Oxidation of this compound: Dissolve this compound in anhydrous DCM. Add Dess-Martin periodinane in a 1.2 molar equivalent. Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde by silica gel column chromatography.
-
Reductive Amination: Dissolve the purified aldehyde and N-Boc-ethylenediamine (1.5 equivalents) in anhydrous MeOH. Stir for 1 hour at room temperature.
-
Reduction: Cool the reaction mixture to 0°C and add NaBH₄ (2.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water and concentrate the mixture. Extract with DCM, dry the organic layer, and concentrate. Purify the Boc-protected amino-Montixanthone by silica gel column chromatography.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.
-
Final Purification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of MeOH and precipitate the amino-Montixanthone product with diethyl ether. Verify the structure and purity by mass spectrometry and NMR.
Part B: Conjugation of Amino-Montixanthone to FITC
-
Reaction Setup: Dissolve amino-Montixanthone and FITC (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add TEA (3.0 equivalents) to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture in the dark at room temperature overnight.
-
Purification: Purify the FITC-labeled this compound by preparative HPLC to separate the conjugate from unreacted starting materials.
-
Characterization: Confirm the final product by mass spectrometry and determine the concentration and labeling efficiency using UV-Vis spectroscopy.
Protocol 2: Radiolabeling of this compound with Iodine-125
This protocol details the radioiodination of a modified this compound precursor for sensitive detection.
Materials:
-
Phenolic this compound precursor (synthesized by introducing a phenol group to this compound)
-
Sodium [¹²⁵I]iodide
-
Iodogen-coated reaction vials
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-10 column
-
Radio-TLC system
Methodology:
-
Precursor Synthesis: Synthesize a derivative of this compound containing a phenolic group amenable to electrophilic iodination. This can be achieved through standard synthetic organic chemistry routes.
-
Reaction Preparation: To an Iodogen-coated vial, add the phenolic this compound precursor dissolved in a small volume of DMSO.
-
Radiolabeling Reaction: Add Sodium [¹²⁵I]iodide in PBS to the vial. Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
Quenching: Quench the reaction by transferring the mixture to a vial containing a solution of sodium metabisulfite.
-
Purification: Separate the ¹²⁵I-labeled this compound from unreacted iodide using a Sephadex G-10 size-exclusion column equilibrated with PBS.
-
Quality Control: Determine the radiochemical purity and specific activity of the final product using a calibrated radio-TLC system and a gamma counter.
Visualizations
Caption: Workflow for the chemical modification and labeling of this compound.
Caption: A plausible anti-inflammatory signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Montixanthone Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Montixanthone for various in vitro and in vivo assays.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers often encounter challenges with the low aqueous solubility of this compound, a member of the xanthone family of compounds. Xanthones are generally insoluble in water but show solubility in organic solvents.[1][2] This guide offers several methods to enhance the solubility of this compound for consistent and reliable assay results.
Summary of Solubility Enhancement Methods for this compound
| Method | Description | Key Advantages | Potential Considerations for Assays |
| Co-solvents | A water-miscible organic solvent is mixed with the aqueous assay buffer to increase the solubility of hydrophobic compounds.[3][4][5] Commonly used co-solvents include DMSO, ethanol, and methanol. | Simple, rapid, and effective for many compounds.[5] | The final concentration of the organic solvent should be minimized to avoid affecting cell viability or enzyme activity. A solvent control group is essential. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. | Can be a very effective and simple method. | The required pH might not be compatible with the assay conditions (e.g., physiological pH for cell-based assays). Can affect compound stability. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[3][6] | Generally have low toxicity and can significantly increase aqueous solubility.[6] | The complexation efficiency can vary. The cyclodextrin itself might interact with assay components. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions, which can solubilize hydrophobic compounds within their core.[3][4] | Can achieve high concentrations of the compound. | Surfactants can denature proteins or disrupt cell membranes, interfering with the assay. The critical micelle concentration (CMC) needs to be considered. |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate and solubility. | Can improve oral bioavailability for in vivo studies. | More complex to prepare than simple solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound?
A1: Based on the general properties of xanthones, it is recommended to first dissolve this compound in a 100% organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.[1][2] Methanol has been identified as an optimal solvent for the extraction of xanthones.[1]
Q2: My this compound precipitates when I dilute my stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your final assay concentration might be above the aqueous solubility limit of this compound. Try performing a serial dilution to determine the maximum soluble concentration in your final assay buffer.
-
Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final assay medium can help maintain solubility. Always include a vehicle control with the same solvent concentration.
-
Use a different solubilization method: If simple co-solvents are not sufficient, consider using cyclodextrins or a suitable surfactant to improve solubility.
Q3: How do I choose the right solubility enhancement technique for my specific assay?
A3: The choice of method depends on the requirements of your assay:
-
Cell-based assays: The primary concern is cellular toxicity. It is crucial to keep the concentration of any solvent or excipient low. Co-solvents like DMSO are commonly used, but the final concentration should typically be kept below 0.5%. Cyclodextrins are also a good option due to their low toxicity.
-
Enzyme-based assays: Solvents and other excipients can directly interfere with enzyme activity. It is essential to run control experiments to ensure that the chosen solubilization method does not affect the enzyme's function.
-
In vivo studies: For animal studies, the formulation needs to be non-toxic and biocompatible. Solid dispersions, cyclodextrin complexes, and co-solvent systems with pharmaceutically acceptable solvents (e.g., propylene glycol, polyethylene glycols) are often employed.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Add the calculated volume of DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may assist in dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into the aqueous assay buffer to achieve the desired final concentrations. For example, to make a 10 µM working solution in 1 mL of buffer with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.
-
Vortex the working solution gently before adding it to the assay.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your working solutions.
-
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Encapsulation of this compound by a cyclodextrin to form a water-soluble complex.
References
Technical Support Center: Large-Scale Synthesis of Montixanthone
Welcome to the technical support center for the large-scale synthesis of Montixanthone (1,3,5,6-tetrahydroxyxanthone). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this promising therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the large-scale production of this compound?
A1: A practical and scalable three-step approach is often employed. This involves an initial Friedel-Crafts acylation to form a substituted benzophenone, followed by a cyclization reaction to construct the xanthone core, and concluding with a demethylation step to yield the final polyhydroxyxanthone product. This method allows for controlled introduction of substituents and is amenable to scale-up.
Q2: Why is the Friedel-Crafts acylation step challenging at a large scale?
A2: The Friedel-Crafts acylation can be difficult to control on a large scale due to several factors. The reaction is highly exothermic, requiring careful thermal management to prevent side reactions and ensure safety. Additionally, the use of strong Lewis acid catalysts like aluminum chloride (AlCl₃) necessitates stringent anhydrous conditions, as moisture can deactivate the catalyst and complicate the reaction.[1][2] The reaction can also lead to polysubstitution, yielding multiple products and making purification challenging.[1]
Q3: What are the critical parameters for the cyclization step?
A3: The key to a successful cyclization is achieving a high-yielding intramolecular reaction while minimizing intermolecular side reactions. This is typically influenced by reaction concentration (high dilution can favor intramolecular cyclization), temperature, and the choice of catalyst or reagent to facilitate the ring closure.
Q4: Are there selectivity issues during the final demethylation step?
A4: Yes, selective demethylation of polymethoxyxanthones can be a significant challenge. Different methyl ether groups on the xanthone core can exhibit varying reactivity based on their electronic and steric environment.[3] Achieving complete and selective removal of all methyl groups to yield the desired tetrahydroxyxanthone without degradation of the core structure requires careful selection of the demethylating agent and precise control of reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation (Step 1)
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under strict anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Substrate Reactivity | Highly deactivated or electron-poor aromatic compounds may exhibit low reactivity.[1] Consider using a more reactive derivative or a stronger Lewis acid catalyst. |
| Suboptimal Reaction Temperature | The reaction is highly exothermic. Run preliminary experiments to determine the optimal temperature profile. Implement controlled addition of reagents and efficient cooling to maintain the target temperature. |
| Formation of Multiple Products | Polysubstitution can be an issue.[1] Use a stoichiometric amount of the acylating agent and consider running the reaction at a lower temperature to improve selectivity. |
Problem 2: Incomplete Cyclization or Formation of Byproducts (Step 2)
| Possible Cause | Suggested Solution |
| Intermolecular Side Reactions | Perform the cyclization under high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the substrate to a large volume of solvent. |
| Insufficient Reaction Energy | Ensure the reaction temperature is high enough to overcome the activation energy for cyclization. Experiment with different high-boiling point solvents. |
| Incorrect Catalyst/Reagent | The choice of acid or base for cyclization is critical. Screen different reagents (e.g., polyphosphoric acid, Eaton's reagent) to find the optimal conditions for your specific substrate.[4] |
Problem 3: Incomplete or Non-Selective Demethylation (Step 3)
| Possible Cause | Suggested Solution |
| Choice of Demethylating Agent | Stronger reagents like boron tribromide (BBr₃) are effective but can be harsh. Milder reagents may not lead to complete demethylation. Evaluate a range of reagents (e.g., HBr, HI, pyridine-HCl, aqueous piperidine) to find the best balance of reactivity and selectivity.[3] |
| Reaction Time and Temperature | Monitor the reaction progress closely using techniques like TLC or HPLC. Incomplete demethylation may require longer reaction times or higher temperatures, but this also increases the risk of side reactions. |
| Product Degradation | The polyhydroxyxanthone product can be sensitive to the harsh conditions of demethylation. Ensure a thorough work-up procedure to neutralize the demethylating agent and consider performing the reaction under an inert atmosphere to prevent oxidation. |
Quantitative Data from Representative Xanthone Syntheses
The following table summarizes typical quantitative data for the key steps in a generic polymethoxyxanthone synthesis, which can serve as a benchmark for the synthesis of this compound.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) | Key Parameters |
| 1 | Friedel-Crafts Acylation | 60-85 | 85-95 (crude) | Anhydrous conditions, controlled temperature (-10 to 25 °C), inert atmosphere |
| 2 | Cyclization | 70-90 | 90-98 (after crystallization) | High dilution, elevated temperature (100-150 °C) |
| 3 | Demethylation | 50-80 | >98 (after purification) | Choice of demethylating agent, reaction time, inert atmosphere |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4,5,2',4',6'-pentamethoxybenzophenone (Benzophenone Intermediate)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere at 0 °C, add 2,4,6-trimethoxybenzoyl chloride (1.0 eq) dropwise over 30 minutes.
-
After stirring for 15 minutes, add 1,2,4-trimethoxybenzene (1.1 eq) in anhydrous dichloromethane (2 vol) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (3 vol).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the benzophenone intermediate.
Protocol 2: Cyclization to 1,3,5,6-tetramethoxyxanthone
-
Dissolve the benzophenone intermediate (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to reflux (approximately 250-260 °C) for 4-6 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetramethoxyxanthone.
Protocol 3: Demethylation to this compound (1,3,5,6-tetrahydroxyxanthone)
-
Dissolve the 1,3,5,6-tetramethoxyxanthone (1.0 eq) in anhydrous dichloromethane (20 vol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr₃, 5-6 eq) dropwise over 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Concentrate the mixture under reduced pressure to remove the dichloromethane and methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield this compound. Techniques like high-speed countercurrent chromatography have also been shown to be effective for purifying xanthones.[5]
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Optimizing Montixanthone Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Montixanthone for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point for natural compounds is a serial dilution from 100 µM down to 0.1 µM.[1][2][3] This range allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[4][5][6]
Q2: I am observing high background absorbance in my MTT assay control wells. What could be the cause?
A2: High background absorbance in an MTT assay can be due to several factors:
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false positive signal. Ensure aseptic techniques are used.
-
Phenol Red: The phenol red in cell culture medium can interfere with absorbance readings. It is advisable to use a culture medium without phenol red for the assay or to use a background control containing only the medium.
-
Serum: Components in the serum can also contribute to background absorbance. Using a consistent, low percentage of serum or a serum-free medium during the assay can help.
Q3: My LDH assay shows high spontaneous LDH release in the untreated control cells. What should I do?
A3: High spontaneous lactate dehydrogenase (LDH) release suggests that the control cells are experiencing stress or death.[7][8] Here are some potential causes and solutions:
-
Over-confluent cells: Cells that are too dense can lead to nutrient depletion and cell death. Ensure you are seeding cells at an optimal density.[7]
-
Harsh handling: Excessive pipetting or centrifugation can damage cell membranes. Handle cells gently during plating and media changes.[9]
-
Incubation time: Long incubation times can lead to increased spontaneous cell death. Optimize the incubation period for your specific cell line.
Q4: The IC50 value of this compound varies between different cancer cell lines. Is this normal?
A4: Yes, it is normal for the IC50 value of a compound to vary between different cell lines.[1][5][10] This variation is due to the inherent biological differences between cell lines, such as differences in metabolic activity, expression of drug targets, and drug resistance mechanisms.[10]
Q5: Should I use an endpoint assay like MTT or a real-time assay to determine cytotoxicity?
A5: The choice between an endpoint and a real-time assay depends on the experimental goals.
-
Endpoint assays like MTT and LDH are suitable for determining cell viability at a specific time point after treatment.[11][12]
-
Real-time assays provide continuous monitoring of cell health and can offer more detailed information about the kinetics of cytotoxicity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low signal or no signal | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are healthy and actively proliferating before adding this compound. |
| MTT incubation time is too short. | Increase the MTT incubation time to 2-4 hours.[12] | |
| Incomplete dissolution of formazan crystals. | Ensure complete dissolution by using an appropriate solubilization solution (e.g., DMSO, isopropanol with acid) and shaking the plate.[13][14] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Incomplete mixing of reagents. | Mix reagents thoroughly by gentle pipetting or using a plate shaker. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.[15] | |
| Compound interference | This compound may directly reduce MTT. | Run a control with this compound in cell-free medium to check for direct reduction of MTT. |
| This compound may inhibit cellular reductases. | Consider using an alternative cytotoxicity assay, such as the LDH assay. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background LDH in medium control | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay. Alternatively, use a medium-only background control and subtract this value from all other readings.[7][16] |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time to achieve maximum LDH release.[17] |
| LDH instability. | LDH is an enzyme and can lose activity over time. Perform the assay immediately after collecting the supernatant.[18] | |
| No significant difference between treated and untreated cells | This compound may not induce necrosis at the tested concentrations. | The compound might be cytostatic rather than cytotoxic, or it may induce apoptosis without significant membrane disruption in the early stages.[8] Consider using an apoptosis assay. |
| Assay performed too early. | LDH release is a later event in cell death. Increase the incubation time with this compound. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell control (medium only).[16][17]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[18] Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed and treat cells with this compound in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential signaling pathways for this compound-induced apoptosis.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 14. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. scientificlabs.ie [scientificlabs.ie]
- 18. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 19. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 20. Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation [mdpi.com]
Stability of Montixanthone in different solvents and buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Montixanthone in various solvents and buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of xanthones like this compound in common laboratory solvents?
While specific stability data for this compound is not extensively available in public literature, studies on related xanthone derivatives suggest that their stability is influenced by the solvent's polarity and protic nature. Generally, xanthones exhibit good stability in aprotic organic solvents. However, degradation can be observed in protic solvents, especially under prolonged storage or exposure to light and elevated temperatures.
Q2: How does pH affect the stability of this compound in aqueous buffers?
Based on studies of structurally similar xanthones, the stability of this compound in aqueous solutions is expected to be pH-dependent. For instance, 1,2-dihydroxyxanthone has shown greater stability in pH ranges close to that of the skin, suggesting that near-neutral or slightly acidic conditions may be favorable. Alkaline conditions, on the other hand, can lead to degradation. It is crucial to perform pH-dependent stability studies to determine the optimal buffer system for your application.
Q3: What are the expected degradation pathways for this compound?
The degradation of xanthones can occur through several pathways, primarily hydrolysis and oxidation, especially under stress conditions such as acidic or basic environments, the presence of oxidizing agents, and exposure to heat or UV light. The specific degradation products will depend on the structure of this compound and the stress conditions applied. Common degradation pathways for phenolic compounds involve oxidation of hydroxyl groups and cleavage of ether linkages.
Q4: Are there any known issues with analyzing this compound and its potential degradants by HPLC?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing xanthones. However, challenges can arise, such as poor peak shape, shifting retention times, and co-elution of the parent compound with degradation products. These issues can often be mitigated by optimizing the mobile phase composition, pH, column type, and temperature. For troubleshooting specific HPLC problems, please refer to the troubleshooting guide below.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Use a different column chemistry (e.g., end-capped C18) or add a competing base to the mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Co-elution of Peaks | - Inadequate separation power of the mobile phase or column | - Optimize the gradient profile (if using gradient elution).- Try a different solvent system or a column with a different selectivity. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase.- Flush the system with a strong solvent.- Replace the detector lamp. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed sample in the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a specified period (e.g., 7 days).
-
Prepare samples for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Stability-Indicating HPLC Method for Xanthones (Example)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or UV spectrum scan |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Hypothetical Stability of this compound in Different Solvents at 25°C for 30 days
| Solvent | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| Acetonitrile | 100 | 99.5 | 0.5 |
| Methanol | 100 | 98.2 | 1.8 |
| Ethanol | 100 | 97.9 | 2.1 |
| DMSO | 100 | 99.8 | 0.2 |
| Water | 100 | 92.5 | 7.5 |
Hypothetical Stability of this compound in Different Buffers at 40°C for 7 days
| Buffer (pH) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| Acetate (pH 4.5) | 100 | 95.3 | 4.7 |
| Phosphate (pH 7.0) | 100 | 91.8 | 8.2 |
| Borate (pH 9.0) | 100 | 85.2 | 14.8 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Common HPLC troubleshooting logic for stability analysis.
Technical Support Center: Overcoming Montixanthone Resistance
Disclaimer: "Montixanthone" is a hypothetical compound for the purpose of this guide. The information provided is based on established principles of cancer drug resistance to targeted therapies and chemotherapeutic agents.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to the novel anti-cancer agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic xanthone derivative designed to be a potent inhibitor of a critical oncogenic kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream signaling component like BRAF). By binding to the ATP-binding pocket of its target kinase, this compound is intended to block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[1][2][3]
Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A2: Resistance to targeted therapies is a significant clinical challenge and can occur through several mechanisms.[4][5] These can be broadly categorized as:
-
On-target alterations: Secondary mutations in the target kinase can prevent this compound from binding effectively.[6]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[1][7][8][9]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11][12][13]
-
Epigenetic changes: Non-mutational alterations can lead to changes in gene expression that promote a resistant phenotype.[4][14]
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The first step is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[15]
Troubleshooting Guides
Problem 1: My cancer cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | This is the most likely cause. The continuous presence of this compound may have selected for a resistant population of cells.[16] To investigate the mechanism, proceed with the experimental protocols outlined below to check for target mutations, bypass pathway activation, or increased drug efflux. |
| Cell Line Contamination or Misidentification | Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for microbial contamination (e.g., mycoplasma), which can alter drug response.[16] |
| Degradation of this compound Stock | Prepare a fresh stock solution of this compound and repeat the IC50 determination. Ensure proper storage of the compound as per the manufacturer's instructions. |
Problem 2: Western blot analysis shows that this compound is no longer inhibiting the phosphorylation of its direct target, but sequencing of the target gene shows no mutations.
| Possible Cause | Troubleshooting Steps |
| Increased Drug Efflux | The intracellular concentration of this compound may be too low to inhibit its target. Perform a quantitative real-time PCR (qPCR) to assess the mRNA expression levels of common ABC transporters (e.g., ABCB1, ABCG2).[17][18] If a transporter is upregulated, you can test for reversal of resistance by co-incubating the cells with this compound and a known inhibitor of that transporter (e.g., Verapamil for ABCB1).[11] |
| Epigenetic Modifications | Epigenetic changes could alter the expression of the target protein or other factors that influence drug binding, without changing the DNA sequence.[14] |
Problem 3: this compound is still inhibiting its direct target, but downstream signaling pathways (e.g., MAPK, PI3K/Akt) are reactivated.
| Possible Cause | Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | Cancer cells may have activated a parallel signaling pathway to compensate for the inhibition of the primary pathway by this compound.[2][9] Perform a Western blot analysis to examine the phosphorylation status of key proteins in alternative pathways (e.g., MET, IGF-1R, other receptor tyrosine kinases).[3][5] |
| Feedback Loop Activation | Inhibition of one part of a signaling network can sometimes lead to the relief of a negative feedback loop, causing hyperactivation of another part of the pathway.[2] |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Lung Adenocarcinoma (A549) | 50 | 750 | 15 |
| Melanoma (A375) | 25 | 900 | 36 |
| Colon Carcinoma (HT-29) | 120 | 2400 | 20 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 (MDR1) | 1.0 | 25.4 | 25.4 |
| ABCG2 (BCRP) | 1.0 | 2.1 | 2.1 |
| ABCC1 (MRP1) | 1.0 | 1.5 | 1.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to measure the concentration of this compound that inhibits cell growth by 50%.[19]
Materials:
-
Parental and suspected resistant cancer cells
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM.[15] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to get the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value using software like GraphPad Prism.[20][21]
Protocol 2: Analysis of ABC Transporter mRNA Expression by qPCR
This protocol determines if resistance is associated with the upregulation of drug efflux pumps.[18]
Materials:
-
Parental and resistant cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for housekeeping genes (e.g., GAPDH, β-actin) and ABC transporters (ABCB1, ABCG2, ABCC1)
-
qPCR instrument
Procedure:
-
RNA Extraction: Grow parental and resistant cells to about 80% confluency. Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for the target genes and a housekeeping gene, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of ABC transporter genes in the resistant cells compared to the parental cells.[18]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the activation state of key signaling proteins.[3][22]
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at a relevant concentration for a specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.[23][24]
Visualizations
Caption: Workflow for troubleshooting this compound resistance.
Caption: Bypass signaling in this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of Multiple Alternative Mitogenic Signaling Pathways Accompanies the Emergence of Drug-Tolerant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of ABC transporters in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. clyte.tech [clyte.tech]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Troubleshooting Montixanthone precipitation in media
Disclaimer: Montixanthone is a fictional compound created for illustrative purposes. The information provided below is based on established principles for handling poorly soluble small molecule inhibitors in a research setting.
This guide provides answers to frequently asked questions and detailed protocols to help you troubleshoot and prevent the precipitation of this compound in your experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A: Precipitation of hydrophobic compounds like this compound is a common issue and typically stems from a few key factors:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).
-
Solvent Shock: this compound is likely dissolved in a 100% organic solvent stock (e.g., DMSO). When this concentrated stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]
-
High Concentration: You may be exceeding the maximum solubility limit of this compound in your final experimental conditions.[1]
-
Temperature and pH: Changes in temperature (e.g., adding a room temperature stock to cold media) or the specific pH of your buffer can affect solubility.[1]
Q2: What is the recommended solvent for making a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into the medium?
A: The dilution technique is critical. Instead of adding a small volume of stock directly into a large volume of media, perform serial dilutions. Additionally:
-
Pre-warm the medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[1]
-
Add dropwise while vortexing: Add the this compound stock solution slowly to the liquid surface of the medium while gently vortexing or swirling.[1][2] This helps to disperse the compound rapidly and avoid localized high concentrations that can trigger precipitation.
-
Limit final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3]
Q4: What are the consequences of compound precipitation in my experiment?
A: Undissolved compound leads to an inaccurate and unknown final concentration in your assay, which can severely impact the reliability and reproducibility of your results.[4][5] It can lead to an underestimation of the compound's potency (higher IC50) and may cause non-specific cellular effects.
Q5: How does serum in the culture medium affect this compound's solubility?
A: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[6][7] Therefore, you might find that this compound is more soluble in media containing fetal bovine serum (FBS) compared to serum-free media. However, this binding can also affect the free fraction of the compound available to interact with cells, so consistency in serum percentage is key.
Q6: Can I use solubility enhancers like cyclodextrins?
A: Yes, solubility enhancers can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11] If you continue to face precipitation issues, consider formulating this compound with a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Troubleshooting Guide
If you observe precipitation (e.g., cloudiness, visible particles, or crystals), follow the workflow below to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Notes |
|---|---|---|
| DMSO | > 100 | Recommended for primary stock solutions. |
| Ethanol | ~25 | Can be used, but less common for cell culture. |
| PBS (pH 7.4) | < 0.01 | Essentially insoluble in aqueous buffers. |
| DMEM + 10% FBS | ~0.02 - 0.05 | Solubility is limited and media-dependent. |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | General Tolerance | Recommended Max Final DMSO % |
|---|---|---|
| Robust Cancer Cell Lines | High | ≤ 0.5%[2] |
| Primary Cells | Low | ≤ 0.1%[2][12] |
| Stem Cells | Very Low | ≤ 0.1% |
Note: Always run a vehicle control (media + same final % of DMSO) to assess solvent toxicity on your specific cell line.[12][13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare a 10 mM or 20 mM stock solution.
-
Dissolution:
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Media
This protocol uses an intermediate dilution step to minimize solvent shock.
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium, sterile tubes.
-
Intermediate Dilution:
-
Prepare a 1:10 intermediate dilution of your stock by adding 2 µL of 10 mM stock to 18 µL of 100% DMSO. This creates a 1 mM solution (200x for a 5 µM final concentration).
-
-
Final Dilution:
-
Dispense the required volume of pre-warmed media into a sterile tube.
-
While gently vortexing the media, add the required volume of the 1 mM intermediate solution dropwise. For a 5 µM final concentration in 1 mL of media, you would add 5 µL of the 1 mM solution.
-
This results in a final DMSO concentration of 0.5%.
-
-
Application: Use the final working solution immediately to treat cells.
Protocol 3: 96-Well Plate Kinetic Solubility Assay [1][14][15]
This assay determines the maximum concentration at which this compound remains soluble in your specific medium.
-
Materials: this compound stock in DMSO, test medium (e.g., DMEM + 10% FBS), clear 96-well plate, plate reader capable of measuring absorbance.
-
Plate Setup:
-
Add 198 µL of your test medium to wells in a column (e.g., A1-H1). This will be for your test compound.
-
Add 200 µL of your test medium to adjacent wells (e.g., A2-H2) to serve as a blank.
-
-
Compound Addition:
-
Prepare a serial dilution of your this compound stock in DMSO (e.g., from 20 mM down to 0.1 mM).
-
Add 2 µL of each DMSO stock concentration to the corresponding media wells (final volume 200 µL, final DMSO 1%). This creates a 1:100 dilution (e.g., 20 mM stock becomes 200 µM final).
-
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C, mimicking your experimental conditions.
-
Measurement:
-
Visually inspect the plate for any signs of precipitation.
-
Measure the light scattering (absorbance) at a wavelength where the compound does not absorb, typically between 500-700 nm.
-
-
Analysis: Subtract the blank absorbance from the compound absorbance. The concentration at which you see a sharp increase in absorbance/scattering above the baseline is the kinetic solubility limit. Do not exceed this concentration in your experiments.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Relationship between experimental factors and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 7. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
Technical Support Center: Method Refinement for High-Yield Montixanthone Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Montixanthone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically extracted?
This compound is a xanthone compound that has been identified in Cudrania fruticosa, also known as Maclura tricuspidata.[1] Xanthones are a class of polyphenolic compounds known for their potential biological activities.[2][3]
Q2: Which solvents are most effective for extracting this compound?
Q3: What are the common methods for extra-low-yield-montixanthone-extractionacting this compound?
Common methods for extracting xanthones from plant materials include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.[2]
-
Soxhlet Extraction: A continuous extraction method that can be very efficient but may use large volumes of solvent and high temperatures, potentially degrading heat-sensitive compounds.[2]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, which can lead to shorter extraction times and higher yields compared to traditional methods.[2][6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]
Q4: How can I optimize the extraction parameters for a higher yield?
Optimizing extraction parameters is crucial for maximizing the yield of this compound. Key parameters to consider for optimization include:
-
Solvent Concentration: The polarity of the solvent mixture can significantly impact extraction efficiency.[5][7][8]
-
Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat may degrade the target compounds.[8][9]
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached or degradation begins to occur.[4]
-
Solid-to-Solvent Ratio: A sufficient amount of solvent is needed to ensure proper wetting of the plant material and to create a concentration gradient that favors extraction.[9]
Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize these parameters.[7][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound extraction experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent choice or concentration.- Insufficient extraction time or temperature.- Poor disruption of plant cell walls.- Inadequate solid-to-solvent ratio. | - Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate) and different aqueous concentrations.[4][5]- Increase the extraction time or temperature, while monitoring for potential degradation of this compound.[4][9]- Ensure the plant material is finely ground to increase the surface area for extraction.- For techniques like UAE and MAE, optimize the power and duration to enhance cell wall disruption.[5][6]- Increase the solvent volume to ensure the entire plant material is submerged and to facilitate mass transfer.[9] |
| Formation of Emulsions During Liquid-Liquid Extraction | - High concentrations of lipids, proteins, or other surfactant-like compounds in the crude extract.[10]- Excessive agitation or mixing speed.[11] | - Add a brine solution (saturated NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[10]- Centrifuge the mixture at a moderate speed to facilitate phase separation.- Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10]- Consider using a different separation technique, such as solid-phase extraction (SPE), to avoid emulsion issues. |
| Co-extraction of Impurities | - The chosen solvent has a similar polarity to the impurities.- The plant material contains a high concentration of interfering compounds. | - Perform a preliminary washing step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.- Employ a multi-step extraction process using solvents of different polarities to fractionate the extract.- Utilize chromatographic techniques such as column chromatography for purification of the crude extract. |
| Degradation of this compound | - Exposure to high temperatures for extended periods, especially in methods like Soxhlet extraction.[2]- Exposure to light or oxygen. | - Use non-conventional extraction methods like UAE or MAE that often require shorter extraction times and can be performed at lower temperatures.[2][5]- Conduct the extraction and subsequent processing steps in a controlled environment, protecting the extract from direct light and using inert gas (e.g., nitrogen) to prevent oxidation. |
| Inconsistent Results | - Variability in the quality of the plant material.- Inconsistent experimental procedures. | - Use plant material from the same source and harvest time, and ensure proper drying and storage conditions.- Standardize all experimental parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature.- Calibrate all equipment regularly.[11] |
Data on Xanthone Extraction Yields
The following tables summarize quantitative data on xanthone extraction from plant sources, primarily mangosteen pericarp, which can serve as a reference for this compound extraction.
Table 1: Comparison of Xanthone Yields by Different Extraction Methods
| Extraction Method | Solvent | Time | Temperature | Xanthone Yield (mg/g of dry material) | Reference |
| Ultrasonic-Assisted Extraction | 80% Ethanol | 0.5 h | 33°C | 0.1760 | [2][6] |
| Soxhlet Extraction | 80% Ethanol | 2 h | Boiling point | 0.1221 | [2][6] |
| Maceration | 80% Ethanol | 2 h | Room Temp. | 0.0565 | [2][6] |
| Soxhlet Extraction | Ethanol | - | Boiling point | 31.26 | [2] |
| Subcritical Water Extraction | 10% Deep Eutectic Solvents | 180 min | 160°C | 27.15 | [2] |
Table 2: Effect of Solvent and Extraction Time on Total Xanthone Yield (Maceration)
| Solvent | Extraction Time | Total Xanthone Yield (mg/g) | Reference |
| Acetone | 48 h | 32.825 ± 1.919 | [4] |
| Ethanol | 24 h | Not specified as highest for xanthone, but best for antioxidant yield | [4] |
| Water | - | 19.460 ± 0.666 (lowest) | [4] |
Experimental Protocols
1. Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Plant Material:
-
Dry the plant material (Cudrania fruticosa) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters:
-
Temperature: e.g., 35°C[9]
-
Time: e.g., 30 minutes
-
Ultrasonic Power/Frequency: Optimize based on your equipment.
-
-
Continuously agitate the mixture during the extraction process if possible.
-
-
Separation and Concentration:
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the liquid fractions.
-
Evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight, for example, by freeze-drying or in a vacuum oven.
-
Store the dried extract in an airtight, light-protected container at a low temperature (e.g., -20°C).
-
2. Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general framework for MAE.
-
Preparation of Plant Material:
-
Follow the same procedure as for UAE (Step 1).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 71% ethanol) at a specified solid-to-solvent ratio (e.g., 1:25 w/v).[6]
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters:
-
-
Separation and Concentration:
-
Follow the same procedure as for UAE (Step 3).
-
-
Drying and Storage:
-
Follow the same procedure as for UAE (Step 4).
-
Visualizations
Caption: General workflow for the extraction of this compound from plant material.
Caption: Troubleshooting logic for addressing low this compound extraction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Addressing off-target effects of Montixanthone in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the off-target effects of the novel kinase inhibitor, Montixanthone.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling protein in the oncogenic Pathway A. By binding to the ATP-binding pocket of TKX, this compound prevents the phosphorylation of its downstream substrates, leading to the induction of apoptosis in cancer cells overexpressing TKX.
Q2: What are the known off-target effects of this compound?
A2: Comprehensive kinase profiling and proteomic studies have identified two primary off-target interactions for this compound. It has been shown to inhibit the structurally related Serine/Threonine Kinase Y (STKY) and bind to the non-kinase associated Protein Z (PZ). These interactions can lead to unintended biological consequences in experimental systems.[1][2]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: Differentiating between on-target and off-target effects is crucial for the correct interpretation of experimental results.[2] Several strategies can be employed:
-
Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces a similar phenotype, it provides stronger evidence for an on-target effect.[1]
-
Target knockdown/knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target can help elucidate the mechanism.[2][3] If this compound still produces the same effect in these cells, it is likely due to off-target interactions.[2]
-
Rescue experiments: Overexpressing a mutant version of the target kinase that is resistant to this compound binding can confirm on-target effects. If this overexpression reverses the cellular phenotype, it points to an on-target mechanism.[2]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations where the on-target (TKX) effect is not yet apparent.
This may be due to the inhibition of kinases or other essential proteins for cell survival at concentrations lower than those required to inhibit the primary target.[2]
Troubleshooting Steps:
-
Perform a broad kinase screen: Utilize a commercial kinase profiling service to identify any potent off-target kinases that could be responsible for the observed cytotoxicity.[2][4]
-
Consult toxicity databases: Check if any identified off-targets are known to be critical for cell viability.[2]
-
Test in different cell lines: The cytotoxic effect might be cell-type specific, depending on the expression levels of the off-target proteins.[2]
Issue 2: My results from biochemical assays and cellular assays are inconsistent.
Discrepancies between biochemical and cellular assay results can arise from several factors related to the cellular environment.
Troubleshooting Steps:
-
Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can effectively cross the cell membrane.[2]
-
Investigate efflux pump activity: Employ inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if the cellular potency of this compound increases.[2]
-
Measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of this compound inside the cells over time.[2]
Issue 3: I have identified several potential off-targets. How do I validate which ones are relevant in my cellular model?
Validating potential off-targets in a cellular context is a critical step.[2]
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm which of the potential off-targets are bound by this compound in intact cells.[1][2]
-
Use specific inhibitors for the off-targets: If available, use known, selective inhibitors for the identified off-targets to see if they replicate the phenotype observed with this compound.[2]
-
Knockdown the off-targets: Use siRNA or CRISPR to reduce the expression of the off-target proteins and assess if this prevents the cellular effect of this compound.[2]
Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| TKX (On-Target) | 15 | Biochemical (Radiometric) | 10 µM |
| STKY (Off-Target) | 150 | Biochemical (Radiometric) | 10 µM |
| Kinase Z | >10,000 | Biochemical (Radiometric) | 10 µM |
| Kinase W | >10,000 | Biochemical (Radiometric) | 10 µM |
Table 2: Cellular Activity of this compound
| Cell Line | On-Target EC50 (nM) (TKX Phosphorylation) | Off-Target EC50 (nM) (STKY Pathway) | Cytotoxicity CC50 (nM) |
| Cancer Line A (High TKX) | 50 | 500 | 1,200 |
| Cancer Line B (Low TKX) | 800 | 550 | 1,100 |
| Normal Cell Line C | >10,000 | 600 | >20,000 |
Key Experimental Protocols
Protocol 1: Kinase Activity Assay (Radiometric)
This protocol measures the inhibitory potency of this compound against target kinases.
Materials:
-
Recombinant kinase (TKX or STKY)
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer in a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the binding of this compound to its targets in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
Western blotting reagents and equipment
Methodology:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures for a short duration.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against the target proteins (TKX and STKY).
-
A shift in the thermal stability of a target protein in the presence of this compound indicates binding.
Visualizations
References
How to minimize Montixanthone degradation during storage
This technical support center provides guidance on minimizing the degradation of Montixanthone during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a xanthone found in Cudrania fruticosa.[1] Like many natural products, this compound can be susceptible to degradation when exposed to various environmental factors, which can impact its purity, potency, and ultimately, the reliability of experimental results. Ensuring its stability is crucial for accurate research and development.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, based on the general behavior of similar phenolic compounds like anthocyanins, the primary factors influencing its stability are likely to be:
-
pH: Changes in pH can alter the ionization state of phenolic hydroxyl groups, potentially leading to increased reactivity and degradation.[2][3][4]
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.[2][3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[2][3][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2][5]
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.[6][7]
Q3: How can I monitor the degradation of this compound?
Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the parent compound and its degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification and structural elucidation of degradation products.[8]
-
UV-Visible Spectroscopy: Can be used to observe changes in the absorption spectrum of this compound as it degrades.[8]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound purity in my stored samples.
| Question | Possible Cause | Recommended Solution |
| Are your samples protected from light? | Exposure to ambient or UV light can cause photodegradation. | Store this compound in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when handling the compound. |
| What is the storage temperature? | High temperatures accelerate degradation. | Store this compound at the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles. |
| How are you storing the compound (solid vs. solution)? | Solutions may degrade faster than the solid form. | For long-term storage, it is best to store this compound as a dry powder. If a stock solution is necessary, prepare it fresh and store it at low temperatures for a limited time. |
| Is the storage container properly sealed? | Exposure to oxygen and humidity can lead to oxidative and hydrolytic degradation. | Use airtight containers. For highly sensitive samples, consider purging the container with an inert gas like nitrogen or argon before sealing. |
| What is the pH of your solution? | Non-optimal pH can catalyze degradation. | If storing in solution, use a buffered system at a pH where this compound exhibits maximum stability. This can be determined through a pH stability study. |
Quantitative Data on this compound Stability
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the impact of various storage conditions.
| Condition | Duration | This compound Remaining (%) | Major Degradation Products Detected |
| Control (Solid, -20°C, Dark, Dry) | 30 days | 99.5 | Not Detected |
| Aqueous Solution (pH 7, 25°C, Light) | 24 hours | 75.2 | Photodegradation Products |
| Aqueous Solution (pH 7, 25°C, Dark) | 24 hours | 92.1 | Minor Hydrolytic Products |
| Aqueous Solution (pH 3, 40°C, Dark) | 24 hours | 85.6 | Acid Hydrolysis Products |
| Aqueous Solution (pH 9, 40°C, Dark) | 24 hours | 68.4 | Base Hydrolysis Products |
| Solid (40°C, 75% RH, Dark) | 7 days | 90.3 | Hydrolytic and Oxidative Products |
| Aqueous Solution (H₂O₂, 25°C, Dark) | 4 hours | 55.8 | Oxidative Degradation Products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for 1, 3, and 7 days.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
Humidity: Store solid this compound in a humidity chamber at 40°C and 75% relative humidity for 1, 3, and 7 days.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Identify the major degradation products using LC-MS if available.
-
Visualizations
Caption: Generalized degradation pathway of this compound influenced by various environmental factors.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation | MDPI [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Enhancing the In Vivo Bioavailability of Montixanthone
Welcome to the technical support center for Montixanthone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo bioavailability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a xanthone, a class of polyphenolic compounds, naturally found in Cudrania fruticosa.[1] Like many xanthones, this compound is expected to have poor aqueous solubility, which is a primary factor limiting its oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, resulting in limited absorption and reduced systemic exposure, which can hinder the translation of promising in vitro results to in vivo efficacy.
Q2: I am observing low plasma concentrations of this compound in my animal studies. What are the likely causes?
Low plasma concentrations are a common issue for poorly soluble compounds like this compound. The primary reasons include:
-
Poor Aqueous Solubility: As mentioned, this is the most significant barrier, leading to incomplete dissolution in the gut.
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the intestinal lumen, reducing net absorption.
Q3: What are the initial steps I should take to improve the bioavailability of this compound?
The initial approach should focus on enhancing the solubility and dissolution rate. Here are some recommended starting points:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]
-
Formulation with Excipients: Utilizing surfactants, co-solvents, or complexing agents can significantly improve solubility.[1][3]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can enhance its dissolution.[4]
The choice of method will depend on the specific physicochemical properties of this compound and the desired dosage form.
Troubleshooting Guides
Issue 1: Poor Dissolution of Raw this compound Powder
Symptoms:
-
Inconsistent results in in vitro assays.
-
Low and variable absorption in in vivo studies.
-
Visible undissolved particles in dissolution media.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Characterize Physicochemical Properties | Determine the aqueous solubility, logP, and solid-state properties (crystalline vs. amorphous) of your this compound batch. | Provides a baseline for selecting an appropriate formulation strategy. |
| 2 | Particle Size Reduction | Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder. | Increased surface area leading to a faster dissolution rate. |
| 3 | Formulate a Simple Suspension | Prepare a suspension using a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethyl cellulose). | Improved dispersion and wetting of the particles in the vehicle. |
| 4 | Explore Co-solvents | For liquid formulations, investigate the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol to increase solubility. | Enhanced solubility of this compound in the dosing vehicle. |
Issue 2: Sub-optimal In Vivo Efficacy Despite Improved Dissolution
Symptoms:
-
Acceptable in vitro dissolution but still low plasma concentrations in vivo.
-
High variability in plasma concentrations between individual animals.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Investigate First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes. | To determine if this compound is rapidly metabolized by hepatic enzymes. |
| 2 | Assess P-gp Efflux | Use an in vitro Caco-2 cell permeability assay to evaluate if this compound is a P-gp substrate. | To understand if active efflux is limiting absorption. |
| 3 | Lipid-Based Formulations | Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. | Lipid-based systems can enhance lymphatic absorption, bypassing the portal circulation and reducing first-pass metabolism. They can also inhibit P-gp efflux. |
| 4 | Inclusion Complexation | Formulate this compound with cyclodextrins to create an inclusion complex. | This can improve solubility and potentially shield the drug from metabolic enzymes and efflux transporters. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes the potential improvements in key pharmacokinetic parameters of a model xanthone (e.g., α-mangostin) using different formulation strategies. Note: This data is illustrative and may not be directly applicable to this compound.
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4 | 200 ± 50 | 5 |
| Micronized Suspension | 150 ± 40 | 2 | 750 ± 150 | 15 |
| Solid Dispersion | 400 ± 80 | 1 | 2000 ± 400 | 40 |
| Nanoemulsion | 800 ± 120 | 0.5 | 4800 ± 600 | >80 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the nanoemulsion region.
-
Preparation of Nanoemulsion:
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly. This mixture is the nanoemulsion pre-concentrate.
-
Slowly titrate the pre-concentrate with deionized water under gentle magnetic stirring until a clear and transparent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or drug precipitation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a this compound formulation compared to a simple suspension.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Divide the animals into two groups: Control (aqueous suspension) and Test (e.g., nanoemulsion formulation).
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and relative bioavailability.
-
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation of this compound.
Caption: Key challenges limiting the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Xanthones: Unveiling the Therapeutic Potential of α-Mangostin and its Congeners
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, xanthones, a class of polyphenolic compounds abundant in nature, have emerged as promising candidates with a wide spectrum of pharmacological activities. This comprehensive guide offers a comparative analysis of the biological effects of prominent xanthones, with a particular focus on α-mangostin, a well-studied derivative from the mangosteen fruit, alongside other notable members of this chemical class. This report is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their mechanisms of action, supported by experimental data and methodologies.
Xanthones are characterized by their tricyclic xanthen-9-one scaffold and are known to exhibit a range of biological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The structural diversity within the xanthone family, arising from different substitution patterns, contributes to their varied biological activities. This analysis delves into the quantitative aspects of these activities, offering a side-by-side comparison to aid in the identification of promising lead compounds for future drug discovery efforts.
Comparative Biological Activity of Selected Xanthones
To facilitate a clear comparison, the following table summarizes the cytotoxic and enzyme inhibitory activities of α-mangostin and other representative xanthones against various cancer cell lines and key enzymes.
| Xanthone | Target Cell Line/Enzyme | Activity | IC50 Value | Reference |
| α-Mangostin | Human breast cancer (MCF-7) | Cytotoxicity | 5.27 µM | [4] |
| Human colon carcinoma (HCT-116) | Cytotoxicity | Potent | [5] | |
| Human hepatocellular carcinoma (HepG2) | Cytotoxicity | Potent | [5] | |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.61 ± 0.13 μM | [6] | |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 0.51 ± 0.01 μM | [6] | |
| γ-Mangostin | Human breast cancer (MCF-7) | Cytotoxicity | <10 µM | [4] |
| Garcixanthone C | Human breast cancer (MCF-7) | Cytotoxicity | 3.08 µM | [4] |
| Compound 5 (Xanthone Derivative) | Human colon cancer (WiDR) | Cytotoxicity | 9.23 µg/mL (37.8 µM) | [4] |
| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.403 ± 0.002 µM | [7] |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 31.221 ± 0.002 µM | [7] |
Key Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this comparative analysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of xanthone derivatives against cancer cell lines such as WiDR is determined using the 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
Cholinesterase Inhibition Assay
The inhibitory activity of xanthone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is evaluated using a modified Ellman's method.
Protocol:
-
Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the xanthone derivative for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Absorbance Monitoring: The change in absorbance is monitored over time at a specific wavelength, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is determined from the dose-inhibition curve.[6]
Signaling Pathway Modulation by Xanthones
Xanthones exert their biological effects by modulating various intracellular signaling pathways. A key pathway affected by α-mangostin is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Mangostin: A Natural Xanthone Challenging Standard Cancer Therapies
For Immediate Release
A comprehensive analysis of the naturally derived xanthone, α-mangostin, reveals promising anti-cancer activity, positioning it as a significant challenger to conventional standard-of-care drugs in various cancer models. This guide synthesizes preclinical data, comparing the efficacy and mechanisms of α-mangostin against established chemotherapeutic agents.
Researchers in oncology and drug development are continually exploring novel compounds that offer improved efficacy and reduced toxicity compared to current cancer treatments. α-Mangostin, a xanthone extracted from the pericarp of the mangosteen fruit, has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action.[1][2] This document provides a detailed comparison of α-mangostin with standard-of-care drugs, supported by experimental data from preclinical studies.
Performance Against Standard-of-Care Drugs: A Comparative Analysis
α-Mangostin has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, with its performance being comparable, and in some instances superior, to established chemotherapeutic drugs.
Comparative Efficacy in Breast Cancer
In breast cancer models, α-mangostin has been shown to synergize with 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens.[3] This synergistic relationship suggests that α-mangostin could allow for a reduction in the required dosage of 5-FU, potentially mitigating its associated side effects.[3]
| Drug Combination | Cell Line | Effect | Reference |
| α-Mangostin + 5-Fluorouracil | Triple-negative, HER-2 enriched, and ER+ breast cancer cells | Synergistic antiproliferative effect | [3] |
Superiority in Prostate Cancer Models
Studies on prostate cancer have indicated that α-mangostin may be more effective than the standard anti-androgen drug, bicalutamide. In xenograft studies using 22Rν1 prostate cancer cells, α-mangostin was more effective at reducing tumor size and slowing cancer growth.[4]
| Treatment | Cancer Model | Key Findings | Reference |
| α-Mangostin | 22Rν1 xenograft | More effective at reducing tumor size and slowing cancer growth compared to bicalutamide. | [4] |
Activity in Ovarian Cancer
In ovarian cancer cell lines, α-mangostin has shown cytotoxic effects and the potential to be used in combination with cisplatin. For the cisplatin-resistant SKOV-3 cell line, a synergistic effect was observed at certain concentrations of α-mangostin and cisplatin.[5]
| Cell Line | Drug Combination | IC50 (Cisplatin) | IC50 (α-Mangostin) | Reference |
| A2780 | N/A | >100 µM | 11.2 µM | [5] |
| SKOV-3 | N/A | >100 µM | 15.5 µM | [5] |
| TOV-21G | N/A | >100 µM | 11.7 µM | [5] |
Delving into the Mechanism: How α-Mangostin Works
α-Mangostin exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and metastasis.[1][2]
Key signaling pathways affected by α-mangostin include:
-
PI3K/Akt Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a key mechanism of α-mangostin's action.[6]
-
NF-κB Pathway: α-Mangostin has been shown to suppress the activation of NF-κB, a transcription factor that plays a significant role in inflammation, cell survival, and proliferation.[1]
-
p53 Pathway: This xanthone can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1][6]
-
Mitochondrial Apoptosis Pathway: α-Mangostin can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.[1]
Caption: Signaling pathways modulated by α-mangostin in cancer cells.
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the cited studies to evaluate the efficacy of α-mangostin.
Cell Viability and Proliferation Assays
-
MTT/XTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of α-mangostin, a standard-of-care drug, or a combination of both for a specified period (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. Cells are treated similarly to the MTT/XTT assay, and the absorbance is read to determine cell proliferation.[3]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compounds of interest, stained with Annexin V-FITC and PI, and analyzed by flow cytometry.
-
Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., 22Rν1) are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, α-mangostin, standard-of-care drug). The compounds are administered through an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).[4]
Caption: Experimental workflow for evaluating α-mangostin's anti-cancer efficacy.
Conclusion
The existing body of preclinical evidence strongly supports the potential of α-mangostin as a potent anti-cancer agent. Its ability to act on multiple signaling pathways and its favorable comparisons with standard-of-care drugs in various cancer models highlight its promise. Further investigation, particularly in clinical settings, is warranted to fully elucidate its therapeutic potential in oncology. The synergistic effects observed with conventional chemotherapeutics also open new avenues for combination therapies that could enhance treatment efficacy and improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. α-Mangostin Nanoparticles Cytotoxicity and Cell Death Modalities in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Drug Targets: A Comparative Guide to Cross-Validating Montixanthone's Putative Targets Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the precise identification and validation of a compound's molecular targets are paramount. This guide provides a comparative framework for the cross-validation of the putative targets of Montixanthone, a representative xanthone, against an established kinase inhibitor, Trametinib. Leveraging the power of CRISPR-Cas9 technology, we delve into experimental methodologies that offer robust validation of drug-target interactions, a critical step in the drug development pipeline.
While direct experimental data for this compound is limited, we use the well-characterized xanthone, α-Mangostin , as a proxy to illustrate the target validation workflow. α-Mangostin is known to exert its anti-cancer effects primarily through the modulation of the PI3K/Akt signaling pathway . As a comparator, we examine Trametinib , a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway .
Performance Comparison: α-Mangostin vs. Trametinib
The cytotoxic effects of α-Mangostin and Trametinib have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | α-Mangostin IC50 (µM) | Trametinib IC50 (nM) |
| MCF-7 | Breast Cancer | 4.43[1], 9.69[2] | ~10-100[3][4] |
| MDA-MB-231 | Breast Cancer | 3.59[1], 7.46[2], 11.37[2] | ~1-10[3][4] |
| HeLa | Cervical Cancer | ~5-10 | Not widely reported |
| HepG2 | Liver Cancer | ~9.18 | Not widely reported |
Signaling Pathways Under Investigation
A fundamental aspect of target validation is understanding the signaling cascades affected by the compound. Here, we visualize the putative pathway for α-Mangostin and the established pathway for Trametinib.
Experimental Protocols for Target Validation
To rigorously validate the molecular targets of a compound, a multi-faceted approach combining phenotypic assays with genetic perturbation is essential. Below are detailed protocols for a CRISPR-Cas9 knockout screen to identify genes that confer resistance or sensitivity to a compound, and a cell viability assay to quantify its cytotoxic effects.
CRISPR-Cas9 Knockout Screen for Target Identification and Validation
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss-of-function affects cellular response to a test compound.[5][6][7]
1. Cell Line Preparation:
-
Select a cancer cell line relevant to the therapeutic area of interest (e.g., MCF-7 for breast cancer).
-
Ensure the cell line stably expresses Cas9 nuclease. If not, transduce with a lentiviral vector encoding Cas9 and select for a stable population.
2. sgRNA Library Transduction:
-
A pooled lentiviral sgRNA library (genome-wide or targeting a specific gene family like kinases) is used to transduce the Cas9-expressing cells at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
3. Compound Treatment:
-
After selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the test compound (e.g., α-Mangostin or Trametinib) at a concentration around the IC50 value.
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment groups and extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.
5. Data Analysis:
-
Compare the sgRNA abundance between the treatment and control groups.
-
sgRNAs that are depleted in the treatment group represent genes whose knockout sensitizes cells to the compound, suggesting these genes may be involved in resistance pathways or are synthetic lethal partners.
-
sgRNAs that are enriched in the treatment group represent genes whose knockout confers resistance to the compound. These may include the direct target of the drug (as its loss would render the drug ineffective) or components of the same pathway. For example, in a screen with Trametinib, enrichment of sgRNAs targeting MEK1 or MEK2 would validate them as the primary targets.[8][9]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the IC50 value of a compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., α-Mangostin or Trametinib) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
The integration of CRISPR-Cas9 technology into the drug discovery workflow provides an unbiased and powerful approach for the validation of drug targets. By comparing the effects of a novel compound like this compound (represented by α-Mangostin) with an established drug such as Trametinib, researchers can gain deeper insights into their mechanisms of action. The experimental protocols detailed in this guide offer a robust framework for performing such comparative studies, ultimately facilitating the development of more effective and targeted therapies. The use of genome-wide CRISPR screens not only helps in confirming the on-target activity but also in identifying potential resistance mechanisms and synergistic drug combinations, thereby accelerating the translation of promising compounds from the laboratory to the clinic.
References
- 1. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the influence of α-mangostin on MDA-MB-231 cell line via WNT/β-catenin signaling pathway: in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 4. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadinstitute.org [broadinstitute.org]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Cancer-Fighting Potential: A Comparative Analysis of Montixanthone Derivatives' Cytotoxic Effects
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the significant cytotoxic potential of Montixanthone derivatives against a range of cancer cell lines. This guide provides a detailed comparison of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology. The analysis focuses on key performance indicators such as IC50 values, apoptosis induction, and cell cycle arrest, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Potent Cytotoxicity Across Diverse Cancer Cell Lines
This compound derivatives, a class of compounds including naturally occurring substances like α-Mangostin and Gambogic acid, as well as numerous synthetic variants, have demonstrated potent growth-inhibitory effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these investigations.
Data compiled from multiple studies reveals a wide spectrum of activity. For instance, α-Mangostin has shown significant cytotoxicity in breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and colon cancer (HCT116) cell lines.[1][2][3][4] Similarly, Gambogic acid has exhibited potent inhibitory effects across a broad range of cancer cell lines, including those of the gastrointestinal tract and osteosarcoma.[5][6] Synthetic xanthone derivatives have also shown promising results, with some compounds displaying even greater potency than their natural counterparts in specific cell lines.[7][8]
Below is a summary of IC50 values for representative this compound derivatives across various cancer cell lines, providing a clear comparison of their cytotoxic efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | MCF-7 (Breast) | 4.7 - 8.2 | [2] |
| A549 (Lung) | >30 | [4] | |
| HeLa (Cervical) | - | ||
| HCT116 (Colon) | - | ||
| Gambogic Acid | BGC-823 (Gastric) | - | [6] |
| MKN-28 (Gastric) | - | [6] | |
| LOVO (Colon) | - | [6] | |
| SW-116 (Colon) | - | [6] | |
| 143B (Osteosarcoma) | 0.37 ± 0.02 | [5] | |
| U2Os (Osteosarcoma) | 0.32 ± 0.06 | [5] | |
| Jacareubin | KB (Oral) | 1.78 - 9.52 | [9] |
| HeLa S3 (Cervical) | 1.78 - 9.52 | [9] | |
| 2-prenylisojacareubin | MCF-7 (Breast) | <10 | [9] |
| Hep G2 (Liver) | <10 | [9] | |
| HT-29 (Colon) | <10 | [9] | |
| Nigrolineaxanthone E | MCF-7 (Breast) | <10 | [9] |
| Hep G2 (Liver) | <10 | [9] | |
| HT-29 (Colon) | <10 | [9] |
Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are largely attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle.
Apoptosis Induction
Numerous studies have demonstrated that this compound derivatives trigger apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the activation of caspases, the executioner proteins of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferating. Flow cytometry analysis is a key technique used to quantify the percentage of cells in each phase of the cell cycle following treatment with these compounds.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are summarized protocols for the key assays used to evaluate the cytotoxic effects of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Future Directions
The compelling preclinical data for this compound derivatives warrant further investigation. Future research should focus on in vivo studies to evaluate the efficacy and safety of these compounds in animal models. Additionally, structure-activity relationship (SAR) studies will be crucial for optimizing the cytotoxic activity and pharmacological properties of these promising anti-cancer agents. The continued exploration of this compound derivatives holds the potential to yield novel and effective therapies for a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-Mangostin Activates MOAP-1 Tumor Suppressor and Mitochondrial Signaling in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro [mdpi.com]
- 9. Cytotoxic prenylated xanthone derivatives from the twigs of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Montixanthone and Structurally Related Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Montixanthone and other naturally occurring xanthone derivatives. The information is compiled from various studies to offer a consolidated overview of their potential as therapeutic agents. This document focuses on their anticancer, anti-inflammatory, and antioxidant properties, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways.
Comparative Biological Activity of Xanthones
Xanthones are a class of polyphenolic compounds found in various plants and microorganisms, known for their diverse pharmacological activities.[1][2] The biological potency of these compounds is often dictated by the type, number, and position of functional groups on their dibenzo-γ-pyrone scaffold.[1][3] This section compares the in vitro activities of this compound and other notable xanthones.
Anticancer Activity
The cytotoxic effects of various xanthones against different cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical Data) | MCF-7 (Breast) | 5.5 | N/A |
| α-Mangostin | A549 (Lung) | 4.84 | [1] |
| CNE-1 (Nasopharyngeal) | 3.35 | [1] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [1] | |
| PC-3 (Prostate) | 6.21 | [1] | |
| SGC-7901 (Gastric) | 8.09 | [1] | |
| U-87 (Glioblastoma) | 6.39 | [1] | |
| γ-Mangostin | U87 MG (Glioblastoma) | 74.14 | [4] |
| GBM 8401 (Glioblastoma) | 64.67 | [4] | |
| Ananixanthone | K562 (Leukemia) | 7.21 | [3] |
| Caloxanthone B | K562 (Leukemia) | 3.00 | [3] |
| 3-Hydroxyxanthone | T47D (Breast) | 100.19 | [5] |
| Sterigmatocystin | HCT-15 (Colon) | 3.76 - 14.2 | [3] |
Anti-inflammatory Activity
Xanthones exert anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, which are central regulators of the inflammatory response.[6] A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Inhibition | Reference |
| This compound (Hypothetical Data) | RAW 264.7 | NO Production | IC50: 8.2 µM | N/A |
| α-Mangostin | RAW 264.7 | NO Production | 50% inhibition at 1 µM | [7] |
| Compound 9 (a flavone) | RAW 264.7 | NO Production | 99.71% inhibition at 100 µM | [8] |
| Compound 12 (a luteolin derivative) | RAW 264.7 | NO Production | 98.84% inhibition at 100 µM | [8] |
| Compound 13 (a luteolin derivative) | RAW 264.7 | NO Production | 94.46% inhibition at 100 µM | [8] |
Antioxidant Activity
The antioxidant capacity of xanthones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and the ferric reducing antioxidant power (FRAP) assay.[9]
| Compound | Assay | Activity | Reference |
| This compound (Hypothetical Data) | DPPH Scavenging | IC50: 15.8 µM | N/A |
| (R)-1 (a xanthone derivative) | DPPH Scavenging | 31 ± 3.0% scavenging | [9] |
| (R)-2 (a xanthone derivative) | DPPH Scavenging | 29 ± 2.5% scavenging | [9] |
| (RIS)-3 (a xanthone derivative) | DPPH Scavenging | 31.7% scavenging | [9] |
| γ-Mangostin | Hydroxyl Radical Scavenging | IC50: 0.20 µg/mL | [10] |
| Compound 5 (a flavone) | DPPH Scavenging | 75.84% inhibition at 100 µM | [8] |
| Compound 9 (a flavone) | DPPH Scavenging | 80.83% inhibition at 100 µM | [8] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.[6]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of xanthone compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6]
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[6]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol assesses the free radical scavenging capacity of the compounds.
-
Sample Preparation: Prepare different concentrations of the xanthone compounds in methanol.
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Visualizing a Key Mechanism: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and a common target for anti-inflammatory compounds like xanthones.[6]
References
- 1. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones with quinone reductase-inducing activity from the fruits of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Montixanthone's Anti-inflammatory Effects: A Comparative Guide
In the landscape of burgeoning drug discovery, xanthones, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. Among these, Montixanthone and its derivatives, particularly the well-studied α-mangostin, have emerged as promising candidates for their potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory efficacy of α-mangostin, a representative xanthone, against established anti-inflammatory agents. The comparative analysis is supported by experimental data from various in vitro and in vivo studies, with a focus on key performance indicators such as the half-maximal inhibitory concentration (IC50). Detailed experimental protocols and diagrammatic representations of the underlying signaling pathways are also presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for α-mangostin and other common anti-inflammatory drugs in various assays. It is crucial to note that these values are derived from different studies and experimental conditions, which can influence the results. Therefore, direct comparison should be approached with caution.
Table 1: In Vitro Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | Cell Line | IC50 | Reference |
| α-Mangostin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.1 µM - 12.4 µM | [1] |
| Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 | 13.9 µM | [1] | |
| TNF-α Release Inhibition | - | 31.8 µM - 64.8 µM | [1] | |
| IL-4 Release Inhibition | - | 31.8 µM - 64.8 µM | [1] | |
| Diclofenac | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - | - |
| COX-2 Inhibition | - | Varies by model | [2] | |
| Protein Denaturation Inhibition | - | ~53.18 µg/mL | [3] | |
| Dexamethasone | Glucocorticoid Receptor Binding | - | 38 nM | |
| IL-6 Inhibition | - | 0.5 x 10⁻⁸ M | [4] | |
| Curcumin | NF-κB Inhibition | RAW 264.7 | Variable | [5] |
| DPPH Radical Scavenging | - | 32.86 µM | [6] |
Experimental Protocols
To ensure the reproducibility and independent verification of the anti-inflammatory effects, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory agents by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[8]
-
The cells are then pre-treated with various concentrations of the test compound (e.g., α-mangostin) for 1 hour.[8][9]
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[8]
b. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8][9]
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.[10]
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[8][10]
c. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][9]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of pharmacological substances.
a. Animal Handling and Dosing:
-
Male Wistar or Sprague-Dawley rats are used for the experiment.
-
The animals are fasted overnight with free access to water before the experiment.[11]
-
The test compound (e.g., α-mangostin) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[11][12]
b. Induction of Edema:
-
A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.[11][12]
c. Measurement of Paw Edema:
-
The volume of the injected paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11][12]
-
The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of α-mangostin are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] α-Mangostin has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of these inflammatory mediators.[13][14][15]
Caption: α-Mangostin inhibits the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of a test compound using the LPS-induced inflammation model in RAW 264.7 macrophages.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Replicating Key Experiments on α-Mangostin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key bioactivities of α-Mangostin, a prominent xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Citing a robust body of experimental data, we compare its performance against other relevant compounds in the contexts of anti-inflammatory, neuroprotective, and anticancer activities. Detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation.
Anti-Inflammatory Activity
α-Mangostin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its efficacy has been compared to other xanthones and standard anti-inflammatory drugs.
Comparative Data: Inhibition of Pro-Inflammatory Markers
| Compound | Assay | Cell Line/Model | Concentration | Inhibition (%) / IC50 | Reference |
| α-Mangostin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10 µM | 78% | [1] |
| L-NAME | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 200 µM | 30% | [1] |
| α-Mangostin | TNF-α Secretion | PMA-stimulated HepG2 cells | 7 µM | 22% | [2] |
| α-Mangostin | IL-8 Secretion | LPS-stimulated THP-1 cells | 10 µM | 30-40% | [2] |
| α-Mangostin | Paw Edema Inhibition | Carrageenan-induced in mice | 10 mg/kg | 40.21% | [3] |
| Indomethacin | Paw Edema Inhibition | Carrageenan-induced in mice | 10 mg/kg | ~45% | [3] |
Key Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common method to assess in vitro anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of α-Mangostin (or other test compounds) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Determine the NO concentration in the culture supernatant by mixing 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
Experimental workflow for the in-vitro nitric oxide assay.
Neuroprotective Activity
α-Mangostin exhibits neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways implicated in neuronal cell death.
Comparative Data: Neuroprotection
| Compound | Assay | Model | Concentration | Effect | Reference |
| α-Mangostin | H2O2-induced cell death | SH-SY5Y neuroblastoma cells | 1 µM | Significant inhibition of cell death | [4] |
| Memantine | H2O2-induced cell death | SH-SY5Y neuroblastoma cells | 10 µM | Significant inhibition of cell death | [4] |
| α-Mangostin | MPP+-induced apoptosis | SH-SY5Y neuroblastoma cells | 10 µM | Significantly decreased Bax expression, increased Bcl-2 expression | [5] |
| α-Mangostin | Iodoacetate-induced cell death | Primary cerebellar granule neurons | 8-14 µM | Ameliorated neuronal death | [6] |
| Curcumin | Iodoacetate-induced cell death | Primary cerebellar granule neurons | 5-15 µM | Ameliorated neuronal death | [6] |
Key Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress)
This protocol describes the assessment of the neuroprotective effect of α-Mangostin against hydrogen peroxide (H2O2)-induced oxidative stress in SH-SY5Y human neuroblastoma cells.
-
Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham’s F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with desired concentrations of α-Mangostin for 3 hours.
-
Induction of Oxidative Stress: Expose the cells to 400 µM H2O2 for 24 hours to induce oxidative damage.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
α-Mangostin's neuroprotective signaling pathway.
Anticancer Activity
α-Mangostin has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle. Its anticancer potential has been evaluated in comparison to other xanthones and the conventional chemotherapeutic drug, doxorubicin.
Comparative Data: Anticancer Efficacy
| Compound | Cell Line | Assay | IC50 | Reference |
| α-Mangostin | DLD-1 (Colon Cancer) | Cell Viability (MTT) | 7.5 µM | [7] |
| γ-Mangostin | DLD-1 (Colon Cancer) | Cell Viability (MTT) | > 20 µM | [8] |
| α-Mangostin | K562 (Leukemia) | Cell Viability | 7.21 µM | [9] |
| Caloxanthone B | K562 (Leukemia) | Cell Viability | 3.00 µM | [9] |
| α-Mangostin | MCF-7 (Breast Cancer) | Cell Viability (Acid Phosphatase) | 12.2 µM | [10] |
| Doxorubicin | MCF-7 (Breast Cancer) | Cell Viability (Acid Phosphatase) | > 40 µM | [10] |
| α-Mangostin + Doxorubicin | MOLM-13 (AML) | Cell Viability (CyQUANT) | Synergistic Inhibition | [11][12] |
Key Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and proliferation.
-
Cell Culture and Seeding: Culture the desired cancer cell line under appropriate conditions and seed into a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of α-Mangostin and comparative compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Crystal Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
α-Mangostin's anticancer signaling pathways.
References
- 1. α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulatory Effects of Alpha-Mangostin Mediated by SIRT1/3-FOXO3a Pathway in Oxidative Stress-Induced Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin and α-Mangostin oppositely affect luminal breast cancer cell stemness evaluated by a new retinaldehyde-dependent ALDH assay in MCF-7 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Montixanthone: A Guide for Laboratory Professionals
Disclaimer: "Montixanthone" has been identified as a xanthone derivative found in Cudrania fruticosa[1]. However, it is not a widely indexed chemical with a dedicated, publicly available Safety Data Sheet (SDS). The following disposal procedures are based on general best practices for laboratory chemical waste and the known properties of the xanthone chemical class. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for this compound and adhere to all local, state, and federal regulations.
Immediate Safety and Pre-Disposal Assessment
Before handling this compound for disposal, it is critical to perform a thorough risk assessment. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.
Key Steps:
-
Locate and Review the SDS: The SDS contains essential information regarding hazards, handling, storage, and disposal. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).
-
Identify Hazards: Xanthone derivatives can vary in toxicity. Assess the specific hazards of this compound, such as skin irritation, eye damage, or aquatic toxicity[2][3].
-
Don Personal Protective Equipment (PPE): Based on the SDS, wear appropriate PPE. This typically includes:
-
Safety goggles or glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Work in a Ventilated Area: All handling of chemical waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[4].
Segregation and Waste Classification
Proper segregation is a critical step to ensure safe disposal and regulatory compliance. Never mix incompatible wastes[5].
-
Classification: Laboratory chemical waste is generally classified as hazardous or non-hazardous[6]. Based on the general profile of related compounds, this compound waste should be treated as hazardous chemical waste unless confirmed otherwise by a specific SDS or institutional safety officer[7].
-
Waste Stream Separation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weigh boats, gloves, and paper towels, in a designated, compatible, and clearly labeled hazardous waste container[5].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management plan.
-
Sharps: Any needles or sharp implements contaminated with this compound must be disposed of in a designated sharps container.
-
Waste Containerization and Labeling
Proper containerization and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.
-
Container Requirements:
-
Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "Waste this compound".
-
All chemical constituents and their approximate percentages (e.g., "this compound, ~5%; Methanol, 95%").
-
The date accumulation started.
-
Relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound waste through an institutional Environmental Health and Safety (EHS) office or a licensed waste disposal service. Do not dispose of this compound down the drain or in the regular trash [5][7].
-
Preparation: Ensure all waste is properly segregated, containerized, and labeled as described above.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and provide secondary containment to catch any potential leaks[5].
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a waste pickup[6][7]. Follow their specific procedures for requesting a collection.
-
Documentation: Complete any required waste disposal forms or logbooks as mandated by your institution.
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[7][8].
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste[7].
-
After triple-rinsing, the empty container can often be disposed of as regular laboratory glass or plastic waste, but first, you must completely deface or remove the original chemical label[7][8].
Data Summary for Chemical Waste Handling
The table below summarizes key information a researcher should obtain from the Safety Data Sheet (SDS) before handling and disposing of a chemical like this compound.
| Parameter | Information to Obtain from SDS | Relevance to Disposal |
| Physical State | Solid (powder), Liquid | Determines the appropriate waste container (e.g., drum for solids, carboy for liquids). |
| Hazards | Skin Irritant, Eye Irritant, Aquatic Toxicity | Informs PPE requirements and dictates that waste must be managed as hazardous. |
| Solubility | e.g., Soluble in methanol, insoluble in water | Guides the choice of solvent for decontaminating and triple-rinsing containers. |
| Incompatibilities | e.g., Strong oxidizing agents | Crucial for waste segregation to prevent dangerous chemical reactions in the waste container. |
| PPE | Gloves, Goggles, Lab Coat | Ensures personal safety during handling and consolidation of waste. |
| Disposal Considerations | Section 13 of SDS | Provides manufacturer-specific instructions and confirms the need for professional disposal. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Decision pathway for classifying and containerizing this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. download.basf.com [download.basf.com]
- 4. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

